molecular formula C16H16O2 B1398366 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-51-2

6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1398366
CAS No.: 883532-51-2
M. Wt: 240.3 g/mol
InChI Key: IYWXJBJTFCOMLX-UHFFFAOYSA-N
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Description

6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 883532-51-2) is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . This molecule features a biphenyl core, a structure known for its versatility in medicinal chemistry, substituted with a propoxy group and an aldehyde function at the 3-position . The aldehyde group is a highly valuable synthetic handle, enabling researchers to readily synthesize a diverse array of more complex derivatives through reactions such as condensation, reduction, and nucleophilic addition. This makes the compound a practical and flexible building block for the synthesis of compound libraries for high-throughput screening. While specific biological data for this compound may be limited, its structural motif is highly relevant in drug discovery. The biphenyl scaffold is prevalent in pharmacologically active compounds, and the specific substitution pattern is analogous to that seen in the development of other bioactive molecules . Research into similar structures highlights the potential of such compounds in exploring antibacterial activities and other therapeutic targets, as the aldehyde allows for strategic functionalization at a key molecular site . As a pure chemical provided for laboratory research, it serves as a key intermediate in organic synthesis and medicinal chemistry R&D. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-phenyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-10-18-16-9-8-13(12-17)11-15(16)14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXJBJTFCOMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Investigating the Potential Biological Activity of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a comprehensive, hypothesis-driven workflow for the systematic evaluation of the potential biological activity of the novel chemical entity, 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of pharmacologically active agents.[1][2][3] The presence of a reactive carbaldehyde moiety and a lipophilic propoxy group suggests the potential for specific biological interactions. This guide provides a structured, multi-stage research plan, beginning with predictive computational analysis and progressing through in vitro screening, target deconvolution, and mechanistic validation. Detailed, self-validating experimental protocols and decision-making frameworks are provided to ensure scientific rigor and efficiency in elucidating the compound's therapeutic potential.

Part 1: Foundational Analysis and In Silico Profiling

Rationale: Before committing to resource-intensive wet-lab experimentation, a robust in silico evaluation is critical. This "Tier Zero" approach leverages computational models to predict the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to generate initial hypotheses about its potential biological targets. This predictive screening allows for early identification of potential liabilities and helps prioritize experimental efforts.

1.1 Physicochemical and ADMET Profiling

The first step is to model the compound's drug-likeness. Numerous software platforms and web-based tools can generate these predictions directly from the compound's chemical structure.[4][5][6] Key parameters to be assessed are summarized in the table below.

Table 1: Predicted Physicochemical and ADMET Properties of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

PropertyPredicted ValueImplication & Rationale
Molecular Weight ~240.3 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP ~4.2Indicates high lipophilicity, which may enhance membrane permeability but could also lead to off-target effects or poor solubility.
H-Bond Donors 0Favorable for membrane passage.
H-Bond Acceptors 2 (Oxygen atoms)Within acceptable limits for drug-likeness.
Aqueous Solubility LowThe high LogP suggests that solubility may be a challenge, requiring specific formulation strategies for in vitro and in vivo studies.
BBB Permeability Predicted to be highThe compound's lipophilicity and size suggest it may cross the Blood-Brain Barrier, opening possibilities for CNS targets but also CNS-related toxicity.
CYP450 Inhibition Moderate riskBiphenyl structures can be substrates or inhibitors of cytochrome P450 enzymes; this needs to be experimentally verified.
Ames Mutagenicity Low to moderate riskThe aldehyde group can be reactive, warranting an experimental Ames test to rule out mutagenicity.
1.2 Target Prediction and Hypothesis Generation

With ADMET properties preliminarily assessed, the next step is to hypothesize potential protein targets.

  • Structural Similarity Analysis: The biphenyl scaffold is present in numerous approved drugs, including anti-inflammatory agents (e.g., flurbiprofen) and antihypertensives.[1] A search for structurally similar compounds with known biological activities can provide initial clues.

  • Molecular Docking: A structure-based approach where the compound is computationally "docked" into the binding sites of a library of known protein structures.[7] Given the structural features, potential target classes could include nuclear receptors, enzymes with hydrophobic binding pockets (e.g., cyclooxygenases, cholinesterases), or proteins involved in protein-protein interactions.[8]

  • Pharmacophore Screening: This ligand-based method searches for compounds that share a similar 3D arrangement of chemical features with known active molecules.

Part 2: In Vitro Screening and Activity Confirmation

Rationale: Following in silico analysis, the primary objective is to obtain empirical evidence of biological activity. A broad-spectrum cytotoxicity screen against a diverse panel of cell lines is the most efficient method to identify if the compound has any effect on cell viability and to determine a suitable concentration range for subsequent, more specific assays.

2.1 Workflow for Biological Activity Screening

The overall experimental strategy is designed to move from broad, high-throughput screening to specific, mechanistic validation in a logical and efficient manner.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Activity Confirmation & Target ID cluster_2 Phase 3: Mechanistic Validation a In Silico Profiling (ADMET & Target Prediction) b Cytotoxicity Screening (MTT Assay on Cell Panel) a->b c Hit Confirmation (IC50 Determination) b->c d Target Deconvolution (e.g., Chemical Proteomics) c->d e Target Engagement Assay (e.g., SPR, CETSA) d->e f Pathway Analysis (Western Blot, Reporter Assays) e->f g Candidate Development f->g Lead Optimization / In Vivo Studies

Caption: High-level workflow for novel compound evaluation.

2.2 Protocol: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[9]

Methodology:

  • Cell Plating: Seed a diverse panel of human cancer and non-cancerous cell lines (e.g., A549, MCF-7, HeLa, HEK293) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][11]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Table 2: Example Cytotoxicity Data Presentation

Cell LineTissue of OriginTypeIC50 (µM)
A549 LungCancer12.5
MCF-7 BreastCancer8.2
PC-3 ProstateCancer15.1
HEK293 KidneyNon-cancerous> 100

Interpretation: A selective effect on cancer cell lines over non-cancerous lines (as shown in the example table) is a desirable outcome and warrants further investigation.

Part 3: Target Identification and Mechanistic Validation

Rationale: If the compound demonstrates consistent and potent bioactivity, the next critical phase is to identify its direct molecular target(s). Understanding the target is fundamental to elucidating the mechanism of action and guiding future drug development efforts.

3.1 Target Deconvolution Strategy

Given the presence of a reactive aldehyde group, the compound is a prime candidate for Activity-Based Protein Profiling (ABPP) , a powerful chemical proteomics technique.[12][13] ABPP uses reactive probes to covalently label the active sites of enzymes, allowing for their identification via mass spectrometry.[12]

Alternatively, if the interaction is non-covalent, methods like Drug Affinity Responsive Target Stability (DARTS) can be employed.[13][14] DARTS is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[14]

Figure 2: Target Identification Workflow

start Active Compound Identified abpp Activity-Based Protein Profiling (ABPP) (for covalent binding) start->abpp darts DARTS (for non-covalent binding) start->darts ms LC-MS/MS Analysis abpp->ms darts->ms db Database Search & Protein ID ms->db candidates Candidate Target Proteins db->candidates validation Biophysical Validation (SPR or CETSA) candidates->validation compound 6-Propoxy[1,1'-biphenyl] -3-carbaldehyde target Target Protein (e.g., Kinase X) compound->target Inhibition substrate Substrate Protein target->substrate tf Transcription Factor substrate->tf gene Gene Expression tf->gene phenotype Cellular Phenotype (e.g., Apoptosis) gene->phenotype

Sources

Methodological & Application

"using 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in Organic Synthesis

Executive Summary & Structural Analysis

6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is a specialized biaryl building block characterized by a "twisted" biphenyl architecture. Unlike planar biphenyls, the 6-propoxy substituent (positioned ortho to the biaryl axis) exerts significant steric pressure, forcing the two phenyl rings out of coplanarity.

Key Structural Features:

  • Lipophilic Tail (Propoxy): Enhances solubility in non-polar organic solvents (DCM, Toluene) and improves membrane permeability in drug candidates.

  • Reactive Handle (Aldehyde): Positioned at C3, it remains sterically accessible for nucleophilic attack, despite the core's twist.

  • The "Ortho-Effect": The C6-alkoxy group prevents

    
    -
    
    
    
    stacking aggregation, making this scaffold ideal for liquid crystal displays (lowering melting points) and preventing fluorescence quenching in optical materials.

This guide details the synthesis of the core and its two primary downstream applications: Reductive Amination (Medicinal Chemistry) and Oxidation (Materials Science).

Upstream Synthesis: Constructing the Core

Before utilizing the aldehyde, its integrity must be validated. If synthesis is required, the Suzuki-Miyaura Coupling is the industry standard.

  • Precursors: 3-Bromo-4-propoxybenzaldehyde + Phenylboronic Acid.

  • Challenge: The ortho-propoxy group creates steric hindrance near the coupling site. Standard Pd(PPh

    
    )
    
    
    
    is often too slow.
  • Solution: Use Pd(dppf)Cl

    
      or SPhos-Pd-G2 , which are designed for sterically demanding couplings.
    
Protocol A: Optimized Suzuki Coupling
ParameterSpecificationCausality (Why?)
Catalyst Pd(dppf)Cl

·CH

Cl

(3 mol%)
Bidentate ligand (dppf) prevents catalyst decomposition and tolerates the steric bulk of the propoxy group.
Base K

CO

(2.0 equiv)
Mild enough to prevent Aldol condensation of the aldehyde but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane : Water (4:1)The biphasic system dissolves inorganic base and organic reactants; water is essential for the transmetallation step.
Temp 90 °CRequired to overcome the rotational energy barrier of the forming sterically crowded biaryl bond.

Step-by-Step:

  • Charge a reaction flask with 3-bromo-4-propoxybenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Add 1,4-Dioxane/Water (4:1) and degas with N

    
     for 15 minutes (Critical: Oxygen poisons Pd(0)).
    
  • Add Pd(dppf)Cl

    
     (0.03 equiv) under N
    
    
    
    flow.
  • Heat to 90 °C for 4–6 hours. Monitor by TLC (hexanes:EtOAc 8:2).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. The product is a viscous oil or low-melting solid.

Downstream Application I: Reductive Amination (Medicinal Chemistry)

The most high-value application of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is as a lipophilic "warhead" to attach to amine-bearing pharmacophores. This reaction creates a biaryl-methyl-amine motif, common in GPCR modulators (e.g., S1P1 agonists).

Mechanism: Formation of the imine (Schiff base) followed by in situ reduction.

Visual Workflow: Reductive Amination

ReductiveAmination cluster_conditions Critical Parameters Aldehyde 6-Propoxy Biphenyl Aldehyde Imine Iminium Ion Intermediate Aldehyde->Imine DCE, AcOH Dehydration Amine Secondary Amine (HNR2) Amine->Imine Product Tertiary Amine (Drug Candidate) Imine->Product Hydride Transfer STAB Na(OAc)3BH (Reducing Agent) STAB->Product Selective Reduction Note1 Solvent: 1,2-DCE (Promotes Imine) Note2 pH Control: AcOH (Catalyzes Imine)

Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Protocol B: Reductive Amination with STAB

Reagents:

  • 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde and amine in DCE. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Although STAB allows "one-pot" addition, pre-stirring ensures the aldehyde is converted to the imine before the reducing agent acts, preventing direct reduction of the aldehyde to the alcohol byproduct.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+1 of the amine).

  • Quench: Add saturated aqueous NaHCO

    
     (gas evolution possible). Stir vigorously for 15 minutes to break down boron complexes.
    
  • Extraction: Extract with DCM (x3).

  • Purification: The lipophilic propoxy tail makes the product move fast on silica. Use a gradient of DCM

    
     DCM:MeOH (95:5).
    

Downstream Application II: Oxidation to Carboxylic Acid (Materials)

For Metal-Organic Frameworks (MOFs) or liquid crystal esters, the aldehyde is oxidized to 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid .

Protocol C: Pinnick Oxidation (Chlorite Oxidation)

This method is chosen over Permanganate to avoid over-oxidation or cleavage of the ether linkage.

ComponentRole
NaClO

The oxidant.
NaH

PO

Buffer (pH ~4.5). Prevents the formation of ClO

gas (explosive) and suppresses side reactions.
2-Methyl-2-butene Scavenger. Reacts with HOCl byproduct to prevent chlorination of the aromatic ring.

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in t-Butanol : Water (3:1) .

  • Add 2-methyl-2-butene (5.0 equiv).

  • Add NaH

    
    PO
    
    
    
    (2.0 equiv).
  • Cool to 0 °C.

  • Add NaClO

    
      (1.5 equiv) portion-wise over 10 minutes.
    
  • Warm to RT and stir for 2 hours. The solution usually turns pale yellow.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2][3] The product is often pure enough for subsequent esterification.

Synthesis & Utility Map

SynthesisMap Start 3-Bromo-4-propoxybenzaldehyde Core 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (THE SCAFFOLD) Start->Core Suzuki Coupling Pd(dppf)Cl2, PhB(OH)2 Path1 Reductive Amination (w/ Amines) Core->Path1 Path2 Pinnick Oxidation (w/ NaClO2) Core->Path2 Path3 Wittig Olefination (w/ Phosphonium Salts) Core->Path3 Prod1 Biaryl-Amines (GPCR Agonists) Path1->Prod1 Prod2 Biphenyl Carboxylic Acids (MOF Linkers) Path2->Prod2 Prod3 Stilbenes (OLED Emitters) Path3->Prod3

Caption: Divergent synthesis pathways from the 6-propoxy-biphenyl aldehyde core.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Standard protocol for Protocol B).

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Foundational text for Protocol A).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link (Justification for using specialized ligands for ortho-substituted biphenyls).

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite." Acta Chemica Scandinavica. Link (Basis for Protocol C).

Sources

Application Note & Protocol: Regioselective Formylation of 6-Propoxybiphenyl via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the formylation of 6-propoxybiphenyl, a key intermediate in the synthesis of various high-value organic molecules. Formylated biphenyls are crucial structural motifs in pharmaceuticals and advanced materials. This application note details the Vilsmeier-Haack reaction as a robust and scalable method for introducing a formyl group onto the 6-propoxybiphenyl scaffold. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure high yield and regioselectivity.

Introduction and Scientific Rationale

The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis. The resulting aromatic aldehydes are versatile precursors for a multitude of functional groups. The substrate of interest, 6-propoxybiphenyl, possesses an electron-rich aromatic ring due to the +R (resonance) effect of the propoxy group, making it an ideal candidate for electrophilic aromatic substitution.

Several classical methods exist for aromatic formylation, including the Gattermann-Koch, Rieche, and Duff reactions.[1][2][3] However, the Gattermann-Koch reaction is unsuitable for phenol ethers, while others may require harsh conditions or specialized reagents.[2][4] The Vilsmeier-Haack reaction, which utilizes a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), offers a mild, efficient, and highly regioselective alternative for electron-rich aromatic systems.[5][6][7]

The choice of the Vilsmeier-Haack reaction is predicated on its ability to generate a moderately reactive electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which selectively attacks the activated aromatic ring.[6] The propoxy group is a strong ortho-, para-directing group. However, the ortho-positions on the propoxy-substituted ring are sterically hindered by the bulky propoxy group itself and the adjacent phenyl ring. Consequently, the electrophilic attack is sterically driven to the less hindered para-position, leading to the desired 4'-formyl-2-propoxybiphenyl product with high selectivity.

Reaction Mechanism: The Vilsmeier-Haack Pathway

The reaction proceeds through a well-established two-stage mechanism.[5][6]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 6-propoxybiphenyl ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the para-position to the propoxy group. The resulting intermediate, an iminium salt, is then hydrolyzed during the aqueous workup phase to yield the final aromatic aldehyde.

The mechanistic pathway is illustrated below.

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 6-Propoxybiphenyl Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 4'-Formyl-2-propoxybiphenyl Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Detailed Experimental Protocol

This protocol outlines the synthesis of 4'-formyl-2-propoxybiphenyl from 6-propoxybiphenyl.

Materials and Equipment
  • Reagents:

    • 6-Propoxybiphenyl (Substrate, >98% purity)

    • N,N-Dimethylformamide (DMF, anhydrous, >99.8%)

    • Phosphorus oxychloride (POCl₃, >99%)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (Brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc, for extraction and chromatography)

    • Hexanes (for chromatography)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Ice-water bath

    • Heating mantle with temperature controller

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Workflow

Caption: Figure 2: Experimental Workflow for Formylation

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5.0 eq.).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A pale yellow to colorless viscous solution of the Vilsmeier reagent should form.

  • Substrate Addition and Reaction:

    • Dissolve 6-propoxybiphenyl (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step is exothermic and should be performed cautiously.

    • Once the initial exotherm has subsided, add water and heat the mixture to 90°C for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Cool the mixture to room temperature.

  • Isolation and Purification:

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4'-formyl-2-propoxybiphenyl.

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS). The key diagnostic signals will be the aldehyde proton (~9.8-10.0 ppm in ¹H NMR) and the carbonyl carbon (~190 ppm in ¹³C NMR).

Quantitative Data and Expected Results

ParameterValueNotes
Substrate 6-Propoxybiphenyl1.0 equivalent
Reagents POCl₃ / DMF1.5 eq. / 5.0 eq.
Reaction Temperature 60-70 °COptimal for rate and selectivity.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield 75 - 85%Isolated yield after purification.
Product Appearance Pale yellow oil or low-melting solid

References

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.
  • SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]

  • Wikipedia. (2023). Duff reaction. Wikipedia. [Link]

  • Various Authors. (n.d.). Duff Reaction. Cambridge University Press. [Link]

  • Gómez-Pineda, J., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Rieche formylation. Wikipedia. [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Thieme.
  • Wikipedia. (2023). Gattermann reaction. Wikipedia. [Link]

  • Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group. Vaia. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related biphenyl aldehydes. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Purification Strategy Overview

The purification of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, a moderately polar aromatic aldehyde, typically involves one or a combination of the following techniques: column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

Column Chromatography Issues

Problem 1: Poor separation of the desired compound from impurities on a silica gel column.

  • Probable Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar retention factors (Rf).

      • Solution: Conduct a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column. If impurities are very close, consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. For biphenyl compounds, alternative stationary phases like alumina or specialty phases such as biphenyl-functionalized silica can offer different selectivity.[2][3]

    • Co-eluting Impurities: Some impurities, particularly structurally similar byproducts from the synthesis (e.g., homocoupled products from a Suzuki coupling), may have very similar polarities to the desired product, making separation by normal-phase chromatography challenging.[4]

      • Solution: If normal-phase chromatography is ineffective, consider reversed-phase chromatography using a C18 or biphenyl stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water). Biphenyl phases can offer enhanced retention and unique selectivity for aromatic compounds.[2][5][3]

Problem 2: The compound appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery.

  • Probable Causes & Solutions:

    • Acidic Nature of Silica Gel: Aldehydes can be sensitive to the acidic surface of standard silica gel, which can catalyze side reactions such as acetal formation (if alcohols are present in the eluent) or polymerization.

      • Solution 1: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent).[1] This neutralizes the acidic sites on the silica.

      • Solution 2: Use a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can also have its own reactivity, so it's best to test on a small scale first.

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods on the column.

      • Solution: Use fresh, high-purity solvents and run the column as efficiently as possible to minimize the time the compound spends on the stationary phase. Storing the crude material under an inert atmosphere (e.g., nitrogen or argon) prior to purification is also recommended.

Recrystallization Issues

Problem 3: The compound "oils out" instead of forming crystals.

  • Probable Causes & Solutions:

    • High Concentration of Impurities: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

      • Solution: First, attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove baseline impurities.[1] This can significantly improve the success of recrystallization.

    • Inappropriate Solvent or Cooling Rate: The solvent may be too good, or the solution may be cooling too rapidly.

      • Solution: Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution to induce crystallization upon cooling. Alternatively, allow the solution to cool very slowly to room temperature, and then transfer it to a refrigerator or ice bath. Using a larger volume of the primary solvent can also sometimes help.[6]

Problem 4: No crystals form upon cooling, even after an extended period.

  • Probable Causes & Solutions:

    • Supersaturated Solution: The solution may be supersaturated, but crystal nucleation has not been initiated.

      • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for nucleation.

      • Solution 2: Add a "seed crystal" of the pure compound to the cooled solution. This provides a template for crystal growth.

    • Too Much Solvent: The concentration of the compound may be too low for crystallization to occur.

      • Solution: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.

Problem 5: The obtained crystals are colored, but the pure compound is expected to be colorless or a pale solid.

  • Probable Causes & Solutions:

    • Colored Impurities: The crude material may contain colored byproducts from the synthesis.

      • Solution: After dissolving the crude compound in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight). Swirl the hot mixture for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the colorless filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde?

A1: The impurities will largely depend on the synthetic route. If prepared via a Suzuki-Miyaura coupling, common impurities include:

  • Unreacted starting materials (e.g., a boronic acid/ester and an aryl halide).

  • Homocoupled byproducts (e.g., biphenyl from the boronic acid).[4]

  • Residual palladium catalyst and ligands.

  • The corresponding carboxylic acid from oxidation of the aldehyde.

  • Solvents used in the reaction and workup.

Q2: My crude material is a dark, oily residue. How should I approach purification?

A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual acidic/basic components. It is advisable to first perform an aqueous workup if not already done. This involves dissolving the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. Drying the organic layer and concentrating it in vacuo should yield a solid or a less oily residue that is more amenable to purification by chromatography or recrystallization.[1]

Q3: What is a good starting point for a recrystallization solvent system?

A3: For a molecule like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, which has both non-polar (biphenyl, propoxy) and polar (aldehyde) features, a mixed solvent system is often effective. Good starting points to test would be:

  • Ethanol/water

  • Acetone/hexanes

  • Dichloromethane/hexanes

  • Toluene/hexanes The ideal system will dissolve the compound when hot but have low solubility when cold.

Q4: Can I use vacuum distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile impurities like catalyst residues or polymeric material. A related compound, 6-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, has a reported boiling point of 149-150 °C at 0.3 Torr, suggesting that 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde will also be distillable under high vacuum. This method is most suitable if the impurities have significantly different boiling points from the product.

Q5: I'm still having trouble purifying my aldehyde. Are there any chemical methods I can use?

A5: Yes, aldehydes can often be purified by forming a solid bisulfite adduct, which can then be separated from non-aldehyde impurities.[7][8] The aldehyde is then regenerated from the adduct.

  • Procedure:

    • Dissolve the crude material in a suitable solvent (e.g., ethanol or methanol).

    • Add a saturated aqueous solution of sodium bisulfite and stir. A white precipitate of the bisulfite adduct should form.

    • Filter the solid adduct and wash it with a solvent like ether to remove impurities.

    • Regenerate the pure aldehyde by treating the adduct with a mild base, such as a saturated sodium bicarbonate solution.[7][8]

    • Extract the pure aldehyde into an organic solvent, dry, and concentrate. This method is particularly useful for removing the corresponding carboxylic acid impurity.[7]

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution, gradually increasing the polarity, may be beneficial.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Table 1: Common Solvents for Chromatography and Recrystallization
Solvent Properties & Typical Use
Hexanes/HeptaneNon-polar, good for initial elution in column chromatography and as an anti-solvent in recrystallization.
Dichloromethane (DCM)Moderately polar, good solvent for dissolving crude material and as a component of the eluent.
Ethyl Acetate (EtOAc)Moderately polar, common polar component in eluent systems for column chromatography.
AcetonePolar, can be used as a polar component in chromatography and as a primary solvent in recrystallization.
TolueneAromatic, non-polar, can be useful for recrystallizing aromatic compounds.
Ethanol/MethanolPolar, protic solvents. Good for dissolving polar impurities and for recrystallization, often with water as an anti-solvent.

Visualizations

Purification_Workflow Crude Crude 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Bisulfite_Adduct Bisulfite Adduct Formation Aqueous_Workup->Bisulfite_Adduct If other methods fail Recrystallization Recrystallization Column_Chromatography->Recrystallization If solid Pure_Product Pure Product Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis Bisulfite_Adduct->Pure_Product After regeneration

Caption: A decision-making workflow for the purification of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

Troubleshooting_Logic Start Purification Issue Identified Is_Chromatography Column Chromatography Issue? Start->Is_Chromatography Is_Recrystallization Recrystallization Issue? Start->Is_Recrystallization Poor_Separation Poor Separation Is_Chromatography->Poor_Separation Yes Degradation Compound Degradation Is_Chromatography->Degradation Yes Oiling_Out Oiling Out Is_Recrystallization->Oiling_Out Yes No_Crystals No Crystals Form Is_Recrystallization->No_Crystals Yes Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Biphenyl) Poor_Separation->Change_Stationary_Phase Degradation->Change_Stationary_Phase Neutralize_Silica Neutralize Silica (e.g., with Et3N) Degradation->Neutralize_Silica Slow_Cooling Slow Cooling / Add Anti-Solvent Oiling_Out->Slow_Cooling Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed

Caption: Troubleshooting logic for common purification challenges.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

  • PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC. [Link]

  • Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]

  • EPA. (n.d.). 3'-Nitro[1,1'-biphenyl]-3-carbaldehyde Properties. Retrieved from [Link]

  • Evaluation of the Formation and Stability of Hydroxyalkylsulfonic Acids in Wines. (n.d.).
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Agilent. (2015). Column Choices. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

  • PMC. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

  • Cheméo. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • University of Toyama. (n.d.). Preparation of solid solution and crystal-glass composite consisting of stable phenoxyl radical and its phenol analogue. Retrieved from [Link]

  • MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved from [Link]

  • JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]

Sources

"common impurities in the synthesis of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly concerning impurity profiling and mitigation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding Common Impurities

This section focuses on the identification and mechanistic origin of common impurities formed during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: What are the primary classes of impurities I should anticipate when synthesizing 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde via Suzuki coupling?

A: The impurities generated during the synthesis can be categorized into five main groups originating from distinct reaction pathways or unconsumed reagents. Understanding these classes is the first step toward effective troubleshooting and purification.

The main reaction and side reactions are visualized below:

G A Aryl Halide (e.g., 5-Bromo-2-propoxybenzaldehyde) P Desired Product (6-Propoxy[1,1'-biphenyl]-3-carbaldehyde) A->P Cross-Coupling I4 Homocoupled Dimer (from Aryl Halide) A->I4 Homocoupling Catalyst Pd Catalyst + Base A->Catalyst B Phenylboronic Acid B->P I1 Homocoupled Biphenyl (from Boronic Acid) B->I1 Homocoupling I2 Protodeboronated Impurity (2-Propoxybenzaldehyde) B->I2 Protodeboronation B->Catalyst I3 Oxidized Product (Carboxylic Acid Impurity) P->I3

Caption: Primary reaction pathways in the Suzuki synthesis of the target compound.

Table 1: Summary of Common Impurities

Impurity NameProbable OriginKey Analytical Signature (TLC/NMR/MS)
Unreacted Starting MaterialsIncomplete reaction, poor catalyst activityTLC: Spots corresponding to starting materials. ¹H NMR: Characteristic signals of precursors. MS: Molecular ions of precursors.
BiphenylHomocoupling of phenylboronic acid[1][2]TLC: Non-polar spot. ¹H NMR: Simple aromatic multiplet. MS: m/z 154.
5,5'-Bis(2-propoxybenzaldehyde)Homocoupling of the aryl halide starting materialTLC: High Rƒ, may be close to the product. ¹H NMR: Complex aromatic signals, absence of unsubstituted phenyl signals. MS: High m/z.
2-PropoxybenzaldehydeProtodeboronation of the boronic acid precursor[1]TLC: Polarity similar to other aldehydes. ¹H NMR: Absence of signals for the second phenyl ring. MS: Lower m/z than the product.
6-Propoxy[1,1'-biphenyl]-3-carboxylic acidOxidation of the product's aldehyde group[3][4][5]TLC: Polar, often streaky spot. ¹H NMR: Absence of aldehyde proton (~10 ppm), presence of broad carboxylic acid proton.
Triphenylphosphine oxide (if PPh₃ is used)Oxidation of the phosphine ligandTLC: Polar spot. ³¹P NMR: Characteristic singlet around 30 ppm.
Palladium BlackCatalyst decomposition/aggregation[1]Visual: Fine black precipitate in the reaction mixture or isolated solid.
Q2: My crude NMR shows unreacted starting materials. What is the likely cause?

A: Significant amounts of unreacted starting materials typically point to issues with the catalytic cycle. The most common causes include:

  • Catalyst Inactivation: The palladium catalyst may have been poisoned or decomposed. This can happen if solvents are not adequately degassed, allowing oxygen to degrade the active Pd(0) species.

  • Insufficient Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Using a weak base or an insufficient stoichiometric amount can stall the reaction.

  • Low Reaction Temperature: While some modern catalysts work at room temperature, many Suzuki couplings require heat to drive the oxidative addition and reductive elimination steps efficiently.[7]

  • Poor Reagent Quality: The boronic acid may have partially degraded to a boroxine (a cyclic trimer), or the aryl halide may contain inhibitors.

Q3: I've isolated a significant byproduct that lacks the aldehyde proton in the ¹H NMR. What is it and how did it form?

A: This is a classic sign of the oxidation of your target aldehyde to the corresponding carboxylic acid: 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid. Aldehydes are susceptible to oxidation, especially under the following conditions:

  • Aerobic Conditions: Performing the reaction or workup with significant exposure to air, particularly at elevated temperatures.

  • Oxidizing Agents: The presence of certain oxidizing agents can convert the aldehyde to a carboxylic acid.[4][8] Even mild oxidants can cause this transformation.[5]

This impurity is particularly troublesome as its polarity is very different from the desired product, which can complicate purification.

Section 2: Troubleshooting and Preventative Measures

Proactive measures during the experimental setup and execution are critical to minimizing the formation of impurities.

Q4: How can I minimize the formation of homocoupling byproducts, especially biphenyl?

A: Biphenyl from the homocoupling of phenylboronic acid is one of the most common impurities.[2] To suppress its formation:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid. A large excess will drive the formation of homocoupled products.[7]

  • Slow Addition: For large-scale reactions, consider adding the boronic acid solution slowly (e.g., via syringe pump) to the reaction mixture. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling.

  • Thorough Degassing: Oxygen can promote the homocoupling pathway. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst.

Q5: What are the best practices for preventing the oxidation of my aldehyde product?

A: Protecting the aldehyde functional group from oxidation is critical for achieving high purity.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon from start to finish.[7]

  • Degas Solvents and Reagents: Use solvents that have been sparged with an inert gas.

  • Cool Before Workup: Allow the reaction mixture to cool to room temperature under an inert atmosphere before exposing it to air for the aqueous workup.

  • Consider Antioxidants (Advanced): In some sensitive, large-scale syntheses, a small amount of a radical inhibitor like BHT can be added, though this should be validated for your specific reaction.

G cluster_workflow Troubleshooting Workflow for Low Purity Start Crude Product Analysis (TLC, NMR) Q1 High Levels of Starting Materials? Start->Q1 A1 Check: 1. Catalyst Activity 2. Base Stoichiometry/Strength 3. Reaction Temperature 4. Reagent Purity Q1->A1 Yes Q2 Significant Homocoupling (e.g., Biphenyl)? Q1->Q2 No A1->Q2 A2 Adjust: 1. Boronic Acid Stoichiometry 2. Degassing Protocol 3. Consider Slow Addition Q2->A2 Yes Q3 Presence of Carboxylic Acid? Q2->Q3 No A2->Q3 A3 Improve: 1. Inert Atmosphere Technique 2. Degassing of Solvents 3. Cool Reaction Before Workup Q3->A3 Yes End Proceed to Optimized Purification Protocol Q3->End No A3->End

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Recommended Purification Protocols

Even with an optimized reaction, a robust purification strategy is essential for obtaining material of high purity.

Q6: What is the most effective way to purify the crude product and remove the key impurities?

A: A multi-step approach involving an extractive workup followed by column chromatography is generally the most effective method. Recrystallization can be a powerful final step if a suitable solvent system is found.

G Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup BaseWash Dilute Base Wash (e.g., 1M Na₂CO₃ or NaHCO₃) Workup->BaseWash Partition with EtOAc/Toluene OrganicLayer Crude Organic Product BaseWash->OrganicLayer Impurity1 Carboxylic Acid Impurity (in aqueous layer) BaseWash->Impurity1 Removes acidic impurity Column Silica Gel Flash Chromatography OrganicLayer->Column Concentrate and load Pure Pure Product Fractions Column->Pure Impurity2 Polar Impurities (e.g., Phosphine Oxide) Column->Impurity2 Elutes last or sticks to baseline Impurity3 Non-polar Impurities (e.g., Biphenyl) Column->Impurity3 Elutes first

Caption: A generalized workflow for the purification of the target aldehyde.

Protocol 1: Extractive Workup with Base Wash

Objective: To remove the acidic carboxylic acid impurity and water-soluble salts.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or toluene.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). This converts the carboxylic acid impurity into its water-soluble sodium salt.

  • Separate the layers. The deprotonated carboxylic acid will partition into the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine to remove residual base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: To separate the desired product from non-polar impurities (like biphenyl) and more polar impurities.

  • Stationary Phase: Use standard flash-grade silica gel.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or heptane. For example, begin with 5% ethyl acetate in hexanes and gradually increase the polarity.

    • Elution Order: The non-polar biphenyl will elute first, followed by the desired product. More polar impurities, such as triphenylphosphine oxide, will elute much later or remain on the baseline.

  • Procedure: a. Prepare the column by packing silica gel in the initial, low-polarity eluent. b. Adsorb the crude product from the workup onto a small amount of silica gel and load it onto the top of the column. c. Begin elution with the low-polarity solvent mixture. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.[9] e. Combine the fractions containing the pure product and remove the solvent via rotary evaporation.[9]

Section 4: Analytical Characterization

Q7: Which analytical techniques are essential for confirming the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is necessary to confirm identity and assess purity.

  • ¹H and ¹³C NMR: Provides unequivocal structural confirmation and can be used to detect and quantify impurities if their signals are resolved from the product's signals. The disappearance of the aldehyde proton (~9.5-10.5 ppm) is a clear indicator of oxidation or other side reactions.

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A high-resolution column can separate closely related impurities and provide a quantitative percentage of purity based on peak area.

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities like biphenyl and unreacted starting materials. The mass spectrometer provides the molecular weight of each component, aiding in its identification.[10]

  • TLC: Thin Layer Chromatography is an indispensable tool for monitoring reaction progress and guiding column chromatography.[9][11] The relative Rƒ values of the product and impurities inform the separation strategy.

By systematically addressing these potential pitfalls and employing robust purification and analytical methods, researchers can consistently obtain high-purity 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde for their downstream applications.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025, August 7). ResearchGate.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Oxidation of an aldehyde yields a carboxylic acid. (n.d.). Vaia.
  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • Reactions of Carbonyl Compounds (Oxidation of Aldehydes and Ketones To Form Carboxylic Acids). (n.d.). Scribd.

Sources

"side reactions in the synthesis of substituted biphenyl aldehydes"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Aldehyde Synthesis

Welcome to the Advanced Synthesis Support Module. You are likely here because your Suzuki-Miyaura coupling failed to yield the expected formyl-biphenyl target, or your crude NMR shows a complex mixture of dimers, de-formylated arenes, and oxidation products.

Synthesizing substituted biphenyl aldehydes presents a "perfect storm" of competing reactivities: the Suzuki coupling cycle must outpace protodeboronation (of the boronic acid) and decarbonylation (of the aldehyde), all while avoiding base-mediated Cannizzaro disproportionation .

This guide bypasses standard textbook procedures to address the specific failure modes of this chemical space.

Part 1: Diagnostic Triage (Q&A)

Issue A: "I see my starting aryl halide, but my boronic acid is gone. No product formed."

Diagnosis: Protodeboronation (Hydrolytic C-B bond cleavage). The Science: This is the most common failure mode when using 2-formylphenylboronic acid or electron-deficient boronic acids. The base (necessary for transmetallation) attacks the boron center to form a boronate "ate" complex.[1] While this activates the boron for coupling, it also makes the C-B bond susceptible to hydrolysis by water, releasing the arene (e.g., benzaldehyde) and boric acid. The Fix:

  • Switch Base: Replace carbonate bases (

    
    ) with Potassium Phosphate (
    
    
    
    )
    or Cesium Fluoride (
    
    
    )
    . Anhydrous conditions are often required.
  • Concentration Spike: High concentration of boronic acid relative to base favors the coupling pathway over hydrolysis.

  • The "Silver Bullet": Switch to MIDA Boronates . (See Advanced Protocols).

Issue B: "My product mass is [M-28]. I lost the aldehyde group."

Diagnosis: Palladium-Catalyzed Decarbonylation . The Science: Aldehydes are not innocent bystanders in Pd-catalysis. At temperatures >80°C, Pd(0) can oxidatively insert into the C-H bond of the aldehyde. Subsequent


-elimination of CO (decarbonylation) and reductive elimination yields the deformylated biphenyl.
The Fix: 
  • Temperature Control: Strictly limit reaction temperature to 60-70°C .

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These accelerate the reductive elimination step of the cross-coupling, giving the catalyst less time to interact with the aldehyde functionality.

  • Masking: If the problem persists, use an acetal-protected aldehyde (e.g., 1,3-dioxolane) and deprotect after coupling.

Issue C: "I see a symmetric dimer (Biphenyl-Biphenyl)."

Diagnosis: Oxidative Homocoupling . The Science: Oxygen in the solvent oxidizes the Pd(II)-transmetallated species, leading to the coupling of two boronic acid fragments. This is statistically favored when the aryl halide is unreactive (e.g., aryl chlorides) or when oxygen is not rigorously excluded. The Fix:

  • Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Sacrificial Reductant: Add 1-2 mol% of hydroquinone (rarely needed if degassing is good).

Issue D: "I have the corresponding carboxylic acid or alcohol."

Diagnosis: Cannizzaro Reaction or Air Oxidation . The Science: In the presence of strong bases (hydroxides, alkoxides), non-enolizable aldehydes (like biphenyl aldehydes) undergo disproportionation (Cannizzaro). One molecule is oxidized to the acid; the other is reduced to the alcohol.[2][3] The Fix:

  • Base Selection: Never use NaOH or KOH. Use

    
      (suspended in toluene/water) or 
    
    
    
    .
  • Solvent System: Move to a biphasic system (Toluene/Water) where the organic product remains in the toluene layer, minimizing contact with the basic aqueous phase.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting low yields based on the impurity profile.

TroubleshootingLogic Start Low Yield of Biphenyl Aldehyde Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Result1 Starting Halide Remaining + De-borylated Arene Analyze->Result1 Boronic Acid Consumed Result2 Product Mass [M-28] Analyze->Result2 Aldehyde Loss Result3 Symmetric Biaryl Dimer Analyze->Result3 Dimer Observed Result4 Alcohol/Acid Byproducts Analyze->Result4 Disproportionation Diagnosis1 Diagnosis: Protodeboronation Result1->Diagnosis1 Diagnosis2 Diagnosis: Pd-Catalyzed Decarbonylation Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidative Homocoupling Result3->Diagnosis3 Diagnosis4 Diagnosis: Cannizzaro Reaction Result4->Diagnosis4 Solution1 Fix: Use MIDA Boronate or Anhydrous CsF Diagnosis1->Solution1 Solution2 Fix: Lower Temp (<70°C) Use XPhos Diagnosis2->Solution2 Solution3 Fix: Freeze-Pump-Thaw Degassing Diagnosis3->Solution3 Solution4 Fix: Use Weaker Base (K3PO4 / NaHCO3) Diagnosis4->Solution4

Caption: Diagnostic logic flow for identifying and resolving specific side reactions in Suzuki-Miyaura coupling of formyl-substituted substrates.

Part 3: Optimized Protocols

Protocol A: The "Standard" Robust Method (For Stable Aldehydes)

Use this for 3- or 4-formylphenylboronic acids where steric hindrance is low.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • Formylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Robust against air.
    
  • Base:

    
     (2.0 equiv)[5]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with aryl bromide, boronic acid, base, and catalyst.

  • Seal the vial with a septum.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvents via syringe.

  • Heat to 80°C for 4–12 hours. Do not exceed 90°C.

  • Workup: Dilute with EtOAc, wash with water. The aldehyde is usually stable on silica gel; purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Rescue" Method (For Unstable 2-Formyl Species)

Use this for 2-formylphenylboronic acid or when Protodeboronation is dominant. This utilizes the Slow-Release Strategy.

Concept: Unstable boronic acids decompose faster than they couple. By using a MIDA (N-methyliminodiacetic acid) boronate, the active boronic acid is released slowly by hydrolysis, keeping its concentration low (preventing decomposition) but available for the catalyst.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • 2-Formylphenyl MIDA boronate (1.5 equiv)

  • Catalyst:

    
     (1.5 mol%) + XPhos  (6 mol%) — Highly active system.
    
  • Base:

    
     (5.0 equiv) — Required for MIDA hydrolysis.
    
  • Solvent: THF / Water (10:1)

Procedure:

  • Combine MIDA boronate, aryl halide, Pd source, and ligand in a vial.

  • Add the phosphate base.

  • Add solvent mixture (degassed).

  • Heat to 60°C . The water/base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid in situ.

  • Monitor by LCMS.[6] The MIDA ester will disappear slowly as the product appears.

Part 4: Data & Reagent Selection Guide

Table 1: Base Selection Impact on Side Reactions

BasepKa (conj. acid)Risk: ProtodeboronationRisk: CannizzaroRecommended For

10.3HighModerateGeneral substrates (non-formyl)

12.3LowLowBiphenyl Aldehydes (Standard)

N/AVery LowZeroAnhydrous couplings (Sensitive substrates)

15.7ExtremeHighAvoid for aldehydes

6.4ModerateZeroVery sensitive substrates (slow reaction)

Table 2: Ligand Influence on Decarbonylation

LigandTypeSteric BulkDecarbonylation RiskNotes

MonodentateLowHighAvoid for aldehydes at high temp.
dppf BidentateMediumLowExcellent general purpose ligand.
XPhos BiarylHighVery Low Promotes fast reductive elimination.

AlkylHighLowGood, but pyrophoric/sensitive.

Part 5: Mechanistic Insight (Decarbonylation)

Understanding why you lose the aldehyde allows you to prevent it. The diagram below details the pathway where the catalyst "eats" your functional group.[7]

DecarbonylationMechanism Prod Biphenyl Aldehyde (Ar-CHO) Pd0 Pd(0) Species Prod->Pd0 Coordination OxAdd Oxidative Addition (Ar-Pd-H) Pd0->OxAdd Insertion into C-H bond CO_Extrusion CO De-insertion (Ar-Pd-CO-H) OxAdd->CO_Extrusion High Temp (>80°C) RedElim Reductive Elimination CO_Extrusion->RedElim Loss of CO RedElim->Pd0 Regenerate Catalyst Byprod Deformylated Biphenyl (Ar-H) + CO RedElim->Byprod

Caption: The parasitic cycle of Pd-catalyzed decarbonylation. Note that bulky ligands (XPhos) prevent the initial coordination/insertion steps.

References

  • MIDA Boronates & Slow Release Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4][8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][9] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Palladium-Catalyzed Decarbonylation: Modha, S. G., & Van der Eycken, E. V. (2010). Microwave-assisted palladium-catalyzed decarbonylation of aldehydes. Journal of Combinatorial Chemistry, 12(6), 873–878. [Link]

  • General Suzuki-Miyaura Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Support Center: 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide advanced troubleshooting strategies to optimize your synthetic outcomes, focusing on the prevalent Suzuki-Miyaura cross-coupling pathway.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses the most frequently encountered issues during the synthesis. Each question outlines a common problem, explores its underlying causes, and provides actionable solutions with detailed protocols.

Q1: My Suzuki coupling reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low conversion is a common hurdle, often pointing to issues within the catalytic cycle. The primary suspects are catalyst activity, reaction conditions, or the integrity of your starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst System: The palladium catalyst may not be in its active Pd(0) state or may be poisoned.

    • Expert Insight: While many protocols use a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ can be inefficient. The choice of phosphine ligand is critical for both stabilizing the Pd(0) species and facilitating the catalytic cycle.

    • Solution: Employ a pre-formed Pd(0) catalyst or a modern, highly active palladacycle precatalyst. Buchwald and Fu have developed robust systems for sterically hindered couplings.

    • Troubleshooting Protocol: Switch from a traditional catalyst system (e.g., Pd(PPh₃)₄) to a more active one. See the table below for recommendations.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid partner. Its strength, solubility, and interaction with the solvent can dramatically affect reaction kinetics.

    • Expert Insight: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The carbonate must be sufficiently basic to facilitate transmetalation without promoting unwanted side reactions like aldehyde degradation. The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must solubilize both the organic and inorganic components to a degree that allows for efficient phase transfer.

    • Solution: Screen different bases and solvent systems. Ensure the base is finely powdered and anhydrous if using an organic solvent system.

  • Poor Quality Starting Materials: Impurities in your aryl halide or boronic acid can poison the catalyst. Boronic acids, in particular, can degrade via dehydration to form unreactive boroxines.

    • Solution:

      • Verify the purity of your 2-bromobenzaldehyde derivative and 3-propoxy-phenylboronic acid by NMR or LC-MS before use.

      • If boroxine formation is suspected (often visible as a white, insoluble solid), the boronic acid can sometimes be rejuvenated by dissolving it in a solvent like THF and adding a small amount of water before adding it to the reaction.

Table 1: Recommended Catalyst Systems for Challenging Couplings

Catalyst / PrecatalystLigandTypical Loading (mol%)Recommended For
Pd(OAc)₂SPhos1-2Sterically hindered substrates; generally high activity.
Pd₂(dba)₃XPhos1-2Excellent for electron-rich and hindered aryl chlorides/bromides.
G3-XPhos Palladacycle(Integrated)1-2Air-stable, highly active precatalyst; simplifies reaction setup.
Q2: I'm observing significant amounts of homocoupling byproducts. How can I suppress the formation of biphenyl and other dimers?

Homocoupling arises from two identical molecules coupling together (e.g., aryl halide + aryl halide). This side reaction consumes starting material and complicates purification.

Potential Causes & Solutions:

  • Oxygen Contamination: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.

    • Expert Insight: The mechanism of oxidative homocoupling is complex but is known to be promoted by trace oxygen and palladium species.

    • Solution: Rigorously degas your reaction mixture. This is the single most critical step to prevent this side reaction.

    • Protocol: Degassing Procedure

      • Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.

      • Seal the flask with a septum.

      • Insert a needle connected to a vacuum/inert gas line.

      • Subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

      • After the final cycle, add the catalyst and ligand under a positive pressure of inert gas.

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways.

    • Solution: Screen lower reaction temperatures. Start at 80 °C and incrementally increase only if the desired cross-coupling is too slow.

Graphviz Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle A diagram illustrating the key steps of the Suzuki reaction.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q3: My boronic acid starting material seems to be degrading during the reaction, leading to low yield. What is happening?

This issue is likely protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophilic partner.

Potential Causes & Solutions:

  • Excessive Water or Protic Solvents: While some water is often necessary, too much can facilitate protodeboronation, especially at elevated temperatures.

  • Base-Mediated Decomposition: Certain bases, particularly hydroxides, can promote this side reaction under harsh conditions.

  • Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to high heat and basic conditions, the more likely it is to degrade.

Solutions:

  • Control Water Content: Use a biphasic system like Toluene/H₂O with a defined ratio (e.g., 5:1) rather than aqueous solvents.

  • Choose the Right Base: Switch from strong hydroxide bases to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are generally less aggressive towards the C-B bond.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol boronate ester (a Bpin ester). These are significantly more robust against protodeboronation and often provide more consistent results.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for the reactants?

A: Typically, a slight excess of the boronic acid derivative (1.1 to 1.3 equivalents) is used relative to the aryl halide. This helps drive the reaction to completion and compensates for any potential homocoupling or degradation of the boronic acid.

Q: How do I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a quick and effective method. Co-spot your reaction mixture with your starting aryl halide to track its consumption. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended. Quench the aliquot with water and extract with a solvent like ethyl acetate before analysis.

Q: My final product is difficult to purify from the residual catalyst. What are the best practices for purification?

A: Palladium residues can make purification challenging.

  • Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove a significant portion of the insoluble inorganic salts and precipitated palladium black.

  • Aqueous Wash: Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge dissolved palladium.

  • Column Chromatography: Standard silica gel chromatography is typically effective for separating the final product from organic byproducts. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

Graphviz Diagram 2: Troubleshooting Workflow for Low Yield A decision tree to guide researchers through diagnosing low yield issues.

Troubleshooting_Workflow Start Low Yield of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion No_Conversion Problem: Inactive Reaction Check_Conversion->No_Conversion No Complex_Mixture Problem: Side Reactions Check_Conversion->Complex_Mixture Yes, but complex mixture Action_Catalyst Solution: 1. Degas Rigorously 2. Use Active Catalyst (e.g., G3-XPhos) 3. Screen Base/Solvent No_Conversion->Action_Catalyst Action_Side_Reactions Solution: 1. Check for Homocoupling (Degas!) 2. Check for Deboronylation (Use K2CO3, consider Bpin ester) 3. Lower Reaction Temp Complex_Mixture->Action_Side_Reactions

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Title: A Simple, Air-Stable, and Highly Active Precatalyst for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Organic Letters, 2010. URL: [Link]

  • Title: A Highly Active and Air-Stable Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides Source: Angewandte Chemie, 2008. URL: [Link]

  • Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: Journal of the American Chemical Society, 2011. URL: [Link]

  • Title: Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry, 2009. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995. URL: [Link]

"stability and storage of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Molecule: Key Stability-Influencing Features

6-Propoxy[1,1'-biphenyl]-3-carbaldehyde possesses a unique structure that dictates its stability profile. The biphenyl core imparts rigidity and aromaticity, which generally contributes to thermal stability.[1] However, the presence of an aldehyde functional group introduces reactivity, making the compound susceptible to oxidation. Aldehydes are organic compounds containing a –CHO functional group, and their structure makes them highly reactive and volatile.[2] The propoxy group, while adding some flexibility, can also influence the electronic properties of the aromatic system.

II. Troubleshooting Guide: Addressing Common Stability and Storage Issues

This section addresses specific problems you might encounter during the handling and storage of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

Scenario 1: You observe a decrease in purity or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) over time.

  • Potential Cause 1: Oxidation. The aldehyde group is prone to oxidation, especially when exposed to air (oxygen). This process can convert the aldehyde to a carboxylic acid, leading to the formation of 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid as a primary degradation product. Aromatic aldehydes are susceptible to instability due to their chemical reactivity, with oxidation being the most common degradation pathway.[3]

    • Solution:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[4] This minimizes contact with oxygen.

      • Solvent Choice: If preparing stock solutions, use deoxygenated solvents. Purge the solvent with an inert gas before use.

      • Antioxidants: For long-term storage of solutions, consider the addition of a suitable antioxidant like butylated hydroxytoluene (BHT).[3]

  • Potential Cause 2: Light-Induced Degradation. Aromatic compounds, particularly those with carbonyl groups, can be sensitive to light, which can catalyze degradation reactions. Some aromatic aldehydes are known to be sensitive to light.[5]

    • Solution:

      • Amber Vials: Always store the compound in amber or opaque containers to protect it from light.[2]

      • Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct light.

  • Potential Cause 3: Incompatible Storage Conditions. Elevated temperatures can accelerate degradation pathways.

    • Solution:

      • Controlled Temperature: Store the compound at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. Always refer to the supplier's specific recommendations. For optimal stability, some aldehyde solutions are stored at 4°C in the dark.[6]

      • Avoid Temperature Fluctuations: Frequent freeze-thaw cycles can degrade the compound.[6] If you need to use small amounts frequently, consider aliquoting the stock solution into smaller, single-use vials.

Scenario 2: You notice a change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Potential Cause 1: Oxidation or Polymerization. As with solutions, the solid compound can oxidize on exposure to air. Some aldehydes can also undergo polymerization over time.[6]

    • Solution:

      • Inert Gas Overlay: Store the solid compound in a tightly sealed container with an inert gas overlay.

      • Proper Sealing: Ensure the container is well-sealed to prevent moisture and air ingress.

  • Potential Cause 2: Hygroscopicity. While not explicitly documented for this specific compound, some aromatic aldehydes can be hygroscopic, absorbing moisture from the atmosphere. This can lead to clumping and potentially hydrolysis.

    • Solution:

      • Desiccator: Store the compound in a desiccator, especially in humid environments.

      • Dry Handling: Handle the compound in a dry environment, such as a glove box, if possible.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde?

For long-term stability, it is recommended to store the solid compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and at a controlled low temperature (e.g., -20°C).[4][7]

Q2: What is the recommended solvent for preparing stock solutions?

High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable for creating stock solutions.[7] For subsequent dilutions into aqueous buffers, it's advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO.[7] Always use freshly prepared solutions for the best results, and do not store aqueous solutions for more than a day.[7]

Q3: How can I monitor the stability of my 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde sample?

Regularly analyze your sample using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). Signs of degradation include a decrease in the peak area of the parent compound, the appearance of new impurity peaks, or shifts in retention times.[6]

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, as they will readily react with the aldehyde functional group.[8] Also, be cautious with strong bases.[8] The compound may also be incompatible with certain plastics; it is advisable to use glass or chemically resistant polymer containers.

Q5: What are the primary degradation products I should look for?

The most likely degradation product is the corresponding carboxylic acid, 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid, formed via oxidation. Other potential degradation pathways could involve reactions of the aldehyde group, but oxidation is typically the primary concern for aromatic aldehydes.[3]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of solid 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry glass vial.

  • Add the appropriate volume of anhydrous, deoxygenated solvent (e.g., DMSO) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • If not for immediate use, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Monitoring Stability by HPLC
  • Prepare a fresh standard solution of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde of a known concentration.

  • Dilute your stored sample to a concentration within the linear range of the instrument.

  • Inject both the fresh standard and the stored sample onto a suitable reversed-phase HPLC column (e.g., C18).

  • Use a mobile phase appropriate for the compound, such as a gradient of acetonitrile and water.

  • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Compare the chromatograms of the fresh standard and the stored sample. Look for any new peaks or a decrease in the main peak area of the stored sample.

V. Visualization of Degradation and Handling

Diagram 1: Primary Degradation Pathway

A 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde C 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid A->C [O] B Oxidation (Exposure to Air/Light)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Diagram 2: Recommended Storage Workflow

A Receive Compound B Store in Tightly Sealed Amber Container A->B E Aliquot for Frequent Use A->E C Inert Atmosphere (Nitrogen/Argon) B->C D Low Temperature (-20°C for long-term) B->D F Prepare Fresh Solutions E->F

Caption: Best practices for storing the compound.

VI. Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature (Solid) -20°C (long-term)Minimizes thermal degradation.
Storage Temperature (Solution) -20°CReduces solvent evaporation and degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde group.[4]
Light Exposure Minimize; use amber vialsPrevents light-catalyzed degradation.[2]
Aqueous Solution Stability < 24 hoursProne to hydrolysis and other degradation pathways.[7]

VII. References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.

  • Benchchem. (n.d.). The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.

  • Wikipedia. (n.d.). Biphenyl. Wikipedia.

  • Aziz, D., & Bpckenridge, T. G. (n.d.). OPTICAL STABILITY IN BIPHENYL, PHENYLPYRIDYL, AND BIPYRIDYL COMPOUNDS. Canadian Science Publishing.

  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards. Benchchem.

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Slideshare.

  • organicmystery.com. (n.d.). Preparation of Aromatic Aldehydes and Ketones. organicmystery.com.

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate.

  • Thermo Fisher Scientific. (2010, September 27). SAFETY DATA SHEET - Benzaldehyde. Thermo Fisher Scientific.

  • Biotage. (2012, November 27). SAFETY DATA SHEET. Biotage.

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.

  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde. Fisher Scientific.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-[3-(Dimethylamino)propoxy]benzaldehyde. Fisher Scientific.

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Biphenyl. Fisher Scientific.

  • Angene Chemical. (2024, September 19). Safety Data Sheet - Benzaldehyde, 3-methoxy-2-(2-propenyl)-. Angene Chemical.

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Techno PharmChem.

  • Cayman Chemical. (2020, July 16). PRODUCT INFORMATION - Indole-3-carboxaldehyde. Cayman Chemical.

  • Apollo Scientific. (2023, July 7). 3'-Methoxy-[1,1'-biphenyl]-3-carboxaldehyde Safety Data Sheet. Apollo Scientific.

  • PubMed. (2021, April 8). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. PubMed.

  • MDPI. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.

  • PerfumersWorld. (2021, February 10). Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). PerfumersWorld.

  • ResearchGate. (n.d.). (PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. ResearchGate.

  • CASSS. (n.d.). Table 5: Analysis of Polysorbate and Its Degradation Products. CASSS.

  • Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Beilstein Journals.

  • PubMed. (n.d.). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. PubMed.

  • ResearchGate. (2025, August 10). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. ResearchGate.

  • Cheméo. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. Cheméo.

  • Hoffmann Mineral. (n.d.). Neuburg Siliceous Earth in soft feel coatings. Hoffmann Mineral.

Sources

Technical Support Center: 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability concerns, and troubleshooting protocols for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 883532-51-2).

This content is structured for researchers and process chemists requiring high-fidelity control over this intermediate, commonly used in the synthesis of liquid crystals and organic electronic materials.

Senior Application Scientist Desk

Molecule Profile & Critical Vulnerabilities

  • Chemical Name: 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde[1]

  • CAS Number: 883532-51-2[1]

  • Functional Motifs:

    • Aldehyde (-CHO) at C3: The primary site of instability. Highly susceptible to autoxidation and nucleophilic attack.

    • Propoxy Ether (-OC3H7) at C6: Electron-donating group (EDG) para to the aldehyde. While chemically stable, it activates the ring and the aldehyde toward oxidation.

    • Biphenyl Core: The ortho-substitution (Propoxy at C6, Phenyl at C1) creates steric torsion, preventing planarity. This affects crystallization and solubility but generally protects the ether linkage from facile hydrolysis.

Diagnostic Troubleshooting (Q&A)

Q1: My white crystalline powder has turned a pale yellow/beige color. Is it still usable?

Diagnosis: Autoxidation (Carboxylic Acid Formation). The yellowing is a hallmark of the oxidation of the aldehyde group to 6-Propoxy[1,1'-biphenyl]-3-carboxylic acid . Aromatic aldehydes are notorious for "autoxidation" upon exposure to atmospheric oxygen. The carboxylic acid impurity often has a higher melting point but disrupts the crystal lattice of the aldehyde, causing amorphous regions that scatter light (appearing off-white/yellow) or forming colored charge-transfer complexes.

  • Impact: If the acid content is >1-2%, it will quench base-catalyzed reactions (e.g., Knoevenagel condensations) or interfere with transition-metal catalysts.

  • Action: Perform a Tollens' Test or run a quick TLC (Thin Layer Chromatography). The acid will streak or remain at the baseline in non-polar solvents (Hexane/EtOAc).

  • Remedy: Recrystallize immediately from Ethanol/Hexane or perform a rapid silica filtration (See Protocol A).

Q2: I see a new peak in the aliphatic region of the NMR (approx. 2.0 - 2.5 ppm) after storage. What is this?

Diagnosis: Ether Peroxidation or Hydrolysis Precursors. While less common than aldehyde oxidation, the methylene group adjacent to the ether oxygen (


-carbon) is susceptible to radical abstraction, especially under UV light. This leads to hydroperoxide formation.
  • Mechanism: The biphenyl ring acts as a sensitizer. Long-term storage in clear glass allows UV flux to generate radicals at the propoxy chain.

  • Action: Check for peroxide presence using starch-iodide paper.

  • Safety Warning: Do not distill this batch to dryness if peroxides are detected.

Q3: The melting point is depressed by 5°C. Can I use it for a Suzuki coupling?

Diagnosis: Oligomerization/Trimerization. Aldehydes can form trimers (trioxanes) or oligomers in the presence of trace acids or Lewis acids. While reversible, this depression indicates the sample is not chemically pure.

  • Action: For Suzuki coupling, high purity is critical to prevent catalyst poisoning. A depressed melting point suggests significant contamination (

    
    ). Purify before use.
    

Deep Dive: Degradation Pathways

The degradation of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is dominated by radical chain mechanisms driven by the electron-rich nature of the propoxy-substituted ring.

Pathway A: Radical Autoxidation (Dominant)

The aldehyde hydrogen is abstracted by a radical initiator (trace metal, photon, or peroxy radical), forming an acyl radical. This radical reacts with


 to form a peracid, which then reacts with another molecule of aldehyde to produce two molecules of carboxylic acid.
  • Rate Factor: The propoxy group (para to the aldehyde) donates electron density via resonance, stabilizing the intermediate acyl radical and accelerating this oxidation compared to unsubstituted biphenyl carbaldehyde.

Pathway B: Photochemical Disproportionation

Under UV irradiation, the molecule can undergo Norrish Type reactions or simple homolysis. The twisted biphenyl structure (due to the ortho-propoxy group) may result in unique excited states, potentially leading to ring-closure byproducts (e.g., dibenzofuran derivatives) if the conditions are extreme (high heat + UV), though this is rare in standard storage.

Pathway C: Cannizzaro Disproportionation

In the presence of strong bases (often used in cleaning glassware), the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid. This is irreversible.

Visualization of Degradation Logic

DegradationPathways cluster_conditions Accelerating Factors Target 6-Propoxy[1,1'-biphenyl] -3-carbaldehyde AcylRadical Acyl Radical (Intermediate) Target->AcylRadical H-Abstraction (Light/Trace Metals) Peroxide Degradation Product B: Ether Hydroperoxide Target->Peroxide UV Light + O2 (Ether alpha-position) Peracid Peroxy Acid (Transient) AcylRadical->Peracid + O2 (Air) CarboxylicAcid Degradation Product A: Carboxylic Acid (Solid/Impurity) Peracid->CarboxylicAcid + Target Molecule Factors 1. UV Light 2. Oxygen 3. Trace Metals (Fe, Cu)

Figure 1: Mechanistic flow of autoxidation and ether peroxidation pathways.[2][3]

Experimental Protocols & Recovery

Protocol A: Purification via Recrystallization

Use this if the material is slightly yellow but solid.

  • Solvent Selection: Ethanol (95%) or a mixture of Ethyl Acetate/Hexane (1:4).

  • Dissolution: Dissolve the crude aldehyde in the minimum amount of boiling solvent.

    • Note: If insoluble solids remain (likely the carboxylic acid, which is often less soluble in non-polar solvents), filter the hot solution rapidly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Filtration: Filter the crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature. Do not heat above

    
     during drying to prevent accelerated oxidation.
    
Protocol B: Inert Storage System

Mandatory for long-term stability (>1 month).

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Grade 5.0)Displaces

to prevent autoxidation.
Temperature

to

Slows radical propagation kinetics.
Container Amber Glass VialBlocks UV light (200-400 nm) to prevent radical initiation.
Cap Seal Teflon-lined + ParafilmPrevents oxygen diffusion through the cap threads.

References

  • Chemical Identity & Structure

    • National Institute of Standards and Technology (NIST).[4] [1,1'-Biphenyl]-4-carboxaldehyde (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • Mechanisms of Aldehyde Oxidation: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Chapter: Chemistry of Aldehydes and Ketones).
  • General Stability of Biphenyl Derivatives
  • CAS Registry Data

    • CAS Common Chemistry. Search for Biphenyl Carbaldehydes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde and Other Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative analysis of the biological potential of a specific derivative, 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, in the context of other notable biphenyl compounds. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer its potential activities and structure-activity relationships by examining closely related analogs.

The Biphenyl Scaffold: A Versatile Pharmacophore

The versatility of the biphenyl moiety stems from its unique structural properties. The connection between the two phenyl rings allows for rotational flexibility, and the introduction of various substituents at different positions can significantly modulate the molecule's physicochemical properties and biological activity.[4] This adaptability has made biphenyl derivatives a cornerstone in the development of numerous therapeutic agents.[5]

Comparative Biological Activities of Biphenyl Derivatives

The biological activities of biphenyl derivatives are diverse and dependent on the nature and position of their substituents. Here, we compare the known activities of several classes of biphenyl compounds to provide a framework for understanding the potential of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

Antimicrobial and Antifungal Activity

Biphenyl derivatives have long been recognized for their ability to inhibit the growth of bacteria and fungi.[6][7] The introduction of specific functional groups can enhance this activity. For instance, certain biphenyl derivatives have shown significant activity against Candida albicans and E. coli.[6]

Structure-Activity Relationship Insights:

  • Hydroxylated Biphenyls: The presence of hydroxyl groups is often associated with potent antifungal activity.[8]

  • Carboxylic Acid Derivatives: Biphenyl-4-carboxylic acid hydrazide-hydrazones have demonstrated in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[9]

  • Alkoxy and Carbaldehyde Groups: While direct data on 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is scarce, the presence of an alkoxy group (propoxy) and a carbaldehyde functionality suggests potential for antimicrobial activity. The aldehyde group, in particular, is a reactive moiety that can interact with biological macromolecules.[10]

Table 1: Antimicrobial and Antifungal Activity of Selected Biphenyl Derivatives

Compound ClassTarget Organism(s)Activity MetricReported ValueReference(s)
Biphenyl-4-carboxylic acid hydrazide-hydrazonesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans, A. nigerMICPromising results[7][9]
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureus (MRSA)MIC6.25 µg/mL[11]
5-(9H-Carbazol-2-yl)benzene-1,2,3-triolMethicillin-resistant Staphylococcus aureus (MRSA)MIC3.13 µg/mL[11]
Anticancer and Cytotoxic Activity

The biphenyl scaffold is a common feature in many anticancer agents.[3] The substitution pattern on the biphenyl rings plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Structure-Activity Relationship Insights:

  • Unsymmetrical Biphenyls: The synthesis of unsymmetrical biphenyls has yielded compounds with potent cytotoxic activity against various tumor cell lines, including DU145, A547, KB, and drug-resistant KB-Vin.[1] For instance, certain unsymmetrical biphenyls have shown IC50 values in the sub-micromolar range.[1]

  • Hydroxylated Biphenyls: Two novel hydroxylated biphenyl compounds demonstrated significant antitumor potential against melanoma cells, with IC50 values of 1.7 µM and 2.0 µM, respectively.[8][12]

  • Alkoxy and Carbaldehyde Groups: The presence of methoxy and formyl (carbaldehyde) groups on unsymmetrical biphenyls has been associated with potent cytotoxic activity. For example, methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylate was significantly active against a panel of human tumor cell lines with IC50 values ranging from 0.31 to 3.23 µM.[1] This suggests that the propoxy and carbaldehyde groups in 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde could contribute to cytotoxic effects.

Table 2: Anticancer Activity of Selected Biphenyl Derivatives

CompoundCell Line(s)Activity MetricReported Value (µM)Reference(s)
2,3,4-Trimethoxy-2′,6-bis(2-nitroprop-1-enyl)biphenylDU145, A547, KB, KB-VinIC500.11–0.51[1]
4′,5′-Methylenedioxy-(4,5,6-trimethoxy-biphenyl-2,2′-diyl)bis(methylene)dibenzoateDU145, A547, KB, KB-VinIC500.04[1]
Methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylateDU145, A547, KB, KB-VinIC500.31–3.23[1]
Hydroxylated Biphenyl Compound 11Melanoma cellsIC501.7 ± 0.5[8][12]
Hydroxylated Biphenyl Compound 12Melanoma cellsIC502.0 ± 0.7[8][12]
Benzyloxy biphenyl carboxylic acid (3j)MCF-7, MDA-MB-231IC509.92 ± 0.97, 9.54 ± 0.85[13]
Enzyme Inhibition

Biphenyl derivatives have been designed to inhibit a variety of enzymes implicated in disease.

Structure-Activity Relationship Insights:

  • Cholinesterase Inhibition: Biphenyl derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[14][15]

  • Hedgehog Signaling Pathway Inhibition: Ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer.[16]

  • Potential of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde: The specific substitution pattern of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde could allow it to fit into the active site of various enzymes. The propoxy group can engage in hydrophobic interactions, while the carbaldehyde could form covalent bonds or hydrogen bonds with amino acid residues.

Synthesis of Biphenyl Derivatives

The synthesis of unsymmetrical biphenyls like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is often achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose.[1][5][17]

Experimental Protocols

General Synthesis of Unsymmetrical Biphenyls via Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis of unsymmetrical biphenyl derivatives.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., a brominated precursor of one ring) Reaction Reaction Mixture ArylHalide->Reaction ArylBoronicAcid Arylboronic Acid (e.g., a boronic acid precursor of the other ring) ArylBoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Na2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Product Unsymmetrical Biphenyl (e.g., 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde) Reaction->Product Heat

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the aryl halide and the arylboronic acid in a suitable solvent in a reaction flask.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Reaction: Heat the mixture to the appropriate temperature and stir for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the catalyst and inorganic salts.

  • Purification: Purify the crude product by column chromatography to obtain the desired unsymmetrical biphenyl.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal isolates.[18][19]

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde PlateInoculation Inoculate microtiter plate wells containing compound dilutions CompoundPrep->PlateInoculation InoculumPrep Prepare standardized fungal inoculum InoculumPrep->PlateInoculation Incubation Incubate at 35°C for 24-48 hours PlateInoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.[20]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis CellSeeding Seed cancer cells in a 96-well plate CompoundTreatment Treat cells with various concentrations of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde CellSeeding->CompoundTreatment MTT_Addition Add MTT reagent to each well CompoundTreatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Add solubilizing agent (e.g., DMSO) Incubation->Solubilization AbsorbanceReading Measure absorbance at 570 nm Solubilization->AbsorbanceReading IC50_Calculation Calculate IC50 value AbsorbanceReading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

References

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (2024). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and antibacterial activity of some biphenyl derivatives. (2025). ResearchGate. [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (n.d.). PMC. [Link]

  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. (2021). PMC. [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. (2009). PubMed. [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PMC. [Link]

  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (2008). PubMed. [Link]

  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (2025). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). MDPI. [Link]

  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2020). OHSU. [Link]

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022). Frontiers in Chemistry. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. (2017). ResearchGate. [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. (n.d.). ResearchGate. [Link]

  • In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (2025). ResearchGate. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave. [Link]

  • Scientific Committee on Consumer Safety SCCS. (2016). European Commission. [Link]

  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (1981). PubMed. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (2023). PubMed. [Link]

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (2017). PubMed. [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Infection. [Link]

  • Evaluation of a Colorimetric Antifungal Susceptibility Test by Using 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (n.d.). PMC. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link]

  • TOXICOLOGICAL REVIEW OF PROPIONALDEHYDE. (n.d.). EPA. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC. [Link]

  • A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. (2016). MDPI. [Link]

  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. (2018). MDPI. [Link]

  • Oxidative Coupling of Aldehydes & Imines I. An Entry to the Synthesis of 6,6,7,7-Tetraalkyl Tropane Alkaloid Analogs. (2014). Leffingwell Reports. [Link]

  • Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae. (2021). Revista Brasileira de Farmacognosia. [Link]

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A Comparative Spectroscopic Guide to 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the nuanced structural variations among isomers can precipitate profound differences in biological activity, physical properties, and chemical reactivity. This guide offers an in-depth spectroscopic comparison of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how spectroscopic techniques can be leveraged to distinguish between these closely related molecular architectures. Our analysis is grounded in established spectroscopic principles and supported by experimental data from analogous compounds, offering a predictive framework for the characterization of this important class of molecules.

Introduction to the Isomers

The subject of our investigation is 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, a molecule featuring a biphenyl core functionalized with a propoxy group and a carbaldehyde (aldehyde) group. The positioning of these substituents on the biphenyl scaffold gives rise to a variety of structural isomers. For the purpose of this guide, we will focus on a comparative analysis of the parent molecule and three of its representative positional isomers to illustrate the distinguishing spectroscopic features that arise from the varied substitution patterns.

The isomers under consideration are:

  • 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (Parent Molecule)

  • 4'-Propoxy[1,1'-biphenyl]-4-carbaldehyde (Isomer A)

  • 2-Propoxy[1,1'-biphenyl]-4-carbaldehyde (Isomer B)

  • 3-Propoxy[1,1'-biphenyl]-4'-carbaldehyde (Isomer C)

The structural differences among these isomers, particularly the position of the electron-donating propoxy group and the electron-withdrawing carbaldehyde group relative to the biphenyl linkage, are expected to manifest in their respective spectra.

Molecular_Structures cluster_parent 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde cluster_isomer_a 4'-Propoxy[1,1'-biphenyl]-4-carbaldehyde cluster_isomer_b 2-Propoxy[1,1'-biphenyl]-4-carbaldehyde cluster_isomer_c 3-Propoxy[1,1'-biphenyl]-4'-carbaldehyde parent_mol parent_mol isomer_a_mol isomer_a_mol isomer_b_mol isomer_b_mol isomer_c_mol isomer_c_mol

Caption: Molecular structures of the biphenyl carbaldehyde isomers.

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of the target compound and its isomers. Our comparative guide will focus on four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Parent Parent Molecule NMR NMR Spectroscopy (¹H and ¹³C) Parent->NMR IR IR Spectroscopy Parent->IR UVVis UV-Vis Spectroscopy Parent->UVVis MS Mass Spectrometry Parent->MS IsomerA Isomer A IsomerA->NMR IsomerA->IR IsomerA->UVVis IsomerA->MS IsomerB Isomer B IsomerB->NMR IsomerB->IR IsomerB->UVVis IsomerB->MS IsomerC Isomer C IsomerC->NMR IsomerC->IR IsomerC->UVVis IsomerC->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison UVVis->Comparison MS->Comparison

Caption: Generalized workflow for the spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR will provide critical information for differentiating the isomers.

¹H NMR Spectroscopy

The proton NMR spectra will be most informative in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern on each phenyl ring will dictate the multiplicity and chemical shifts of the aromatic protons.

  • Aldehyde Proton: A characteristic singlet for the aldehyde proton will be observed in the downfield region, typically between δ 9.5 and 10.5 ppm.[1] Its precise chemical shift may be subtly influenced by the electronic environment.

  • Propoxy Group Protons: The propoxy group will exhibit three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 1.0 ppm, a sextet for the methylene group (CH₂-CH₃) around δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen (O-CH₂) around δ 4.0 ppm.

  • Aromatic Protons: The complexity of the aromatic region will be a key differentiator. The number of distinct aromatic signals and their coupling patterns will reflect the symmetry and substitution of each isomer. For instance, Isomer A, with its para-substitution on both rings, is expected to show a more simplified set of doublets compared to the more complex splitting patterns of the other isomers.

¹³C NMR Spectroscopy

The carbon NMR spectra will complement the ¹H NMR data by providing information on the chemical environment of each carbon atom.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a distinct signal in the downfield region of the spectrum, typically between δ 190 and 200 ppm.[2]

  • Propoxy Group Carbons: The three carbon signals of the propoxy group will be observed in the upfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents. Carbons attached to the electron-donating propoxy group will be shielded (shifted upfield), while those adjacent to the electron-withdrawing aldehyde group will be deshielded (shifted downfield).

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Parent Molecule Aldehyde H: ~9.8 (s); Aromatic H: 7.0-8.0 (m); Propoxy H: 4.0 (t), 1.8 (sext), 1.0 (t)Carbonyl C: ~192; Aromatic C: 110-160; Propoxy C: ~70, ~22, ~10
Isomer A Aldehyde H: ~9.9 (s); Aromatic H: 7.2-7.9 (d, d); Propoxy H: 4.0 (t), 1.8 (sext), 1.0 (t)Carbonyl C: ~191; Aromatic C: 115-165; Propoxy C: ~70, ~22, ~10
Isomer B Aldehyde H: ~9.8 (s); Aromatic H: 7.1-7.8 (m); Propoxy H: 3.9 (t), 1.7 (sext), 0.9 (t)Carbonyl C: ~192; Aromatic C: 112-158; Propoxy C: ~69, ~22, ~10
Isomer C Aldehyde H: ~9.9 (s); Aromatic H: 7.0-7.9 (m); Propoxy H: 4.1 (t), 1.9 (sext), 1.1 (t)Carbonyl C: ~191; Aromatic C: 114-162; Propoxy C: ~71, ~23, ~11

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

The most diagnostic absorption bands for these isomers will be:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to aliphatic aldehydes.[3]

  • Aldehydic C-H Stretch: Two weak to medium absorption bands, often referred to as a Fermi doublet, are characteristic of the C-H stretch of an aldehyde and are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.[4]

  • C-O Stretch (Ether): A distinct absorption band corresponding to the C-O stretching of the propoxy group is expected around 1200-1260 cm⁻¹.[4]

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorption bands in the 690-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic rings.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAldehydic C-H StretchC-O Stretch
Parent Molecule ~1700~2720, ~2820~1250
Isomer A ~1705~2725, ~2825~1255
Isomer B ~1695~2715, ~2815~1245
Isomer C ~1702~2722, ~2822~1252

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The biphenyl system and the aldehyde group are both chromophores that will contribute to the UV-Vis absorption spectrum. The position of the propoxy group, an auxochrome, will influence the absorption maxima (λmax).

We anticipate observing two main absorption bands:

  • A high-energy π → π* transition associated with the biphenyl system.

  • A lower-energy n → π* transition associated with the carbonyl group of the aldehyde.

The extent of conjugation between the two phenyl rings and with the carbonyl group will affect the λmax. Isomers with greater planarity and more effective conjugation will exhibit a bathochromic (red) shift to longer wavelengths. For instance, steric hindrance in Isomer B due to the ortho-propoxy group may cause a twisting of the biphenyl rings, leading to reduced conjugation and a hypsochromic (blue) shift compared to the other isomers.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)

CompoundPredicted λmax (π → π)Predicted λmax (n → π)
Parent Molecule ~280~320
Isomer A ~290~330
Isomer B ~270~310
Isomer C ~285~325

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all the isomers, the molecular ion peak (M⁺) will be identical, as they share the same molecular formula (C₁₆H₁₆O₂). However, the fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI), can offer structural clues to differentiate the isomers.

Key fragmentation pathways may include:

  • Loss of the propoxy group.

  • Loss of the propyl group from the propoxy moiety.

  • Loss of the aldehyde group (CHO).

  • Cleavage of the biphenyl linkage.

The relative abundance of the fragment ions will likely differ between the isomers due to the varying stability of the resulting radical cations, which is influenced by the substituent positions.

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
All Isomers 240.12[M-CHO]⁺, [M-C₃H₇]⁺, [M-OC₃H₇]⁺

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans). Proton decoupling should be employed.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for generating fragment ions for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde and its positional isomers requires a multi-technique approach. While mass spectrometry will confirm the identical molecular weight of the isomers, NMR, IR, and UV-Vis spectroscopy will provide the detailed structural information necessary for their differentiation. The subtle shifts in NMR signals, the precise frequencies of IR absorptions, and the variations in UV-Vis absorption maxima collectively create a unique spectroscopic fingerprint for each isomer. This guide provides a predictive framework for interpreting these fingerprints, enabling researchers to confidently identify and distinguish between these closely related but distinct chemical entities.

References

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    • ¹H NMR Spectroscopy. ([Link])

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A Researcher's Guide to Investigating 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the characterization of novel chemical entities, the journey from benchtop synthesis to potential therapeutic application is paved with rigorous scientific investigation. This guide provides a comparative framework for designing and interpreting in vitro and in vivo studies of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, a biphenyl compound with potential biological activity. While specific data on this molecule is not yet prevalent in published literature, by examining its structural motifs—the biphenyl core and the aldehyde functional group—we can construct a logical and scientifically sound investigational plan. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and the integration of data from different study paradigms.

Introduction to 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde: Therapeutic Potential and Investigational Rationale

The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including antidiabetic, antimicrobial, and antiparasitic activities.[1] The mechanism of action for many biphenyl compounds involves the inhibition of specific enzymes or the modulation of protein-protein interactions.[1] Furthermore, the presence of an aldehyde functional group introduces a reactive site that can participate in various biological interactions and metabolic pathways.[2][3] The propoxy group suggests modulation of lipophilicity, which can influence pharmacokinetic properties.

Given these structural features, 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde warrants investigation for a range of potential biological activities. A systematic approach, beginning with in vitro assays to establish baseline activity and mechanism, followed by in vivo studies to assess efficacy and safety in a whole-organism context, is paramount.

The In Vitro Approach: Unraveling Mechanism and Cellular Effects

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular and cellular effects of a compound. These studies are typically high-throughput, cost-effective, and allow for the elucidation of specific mechanisms of action without the complexities of a whole biological system.

Key In Vitro Assays for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

A logical starting point for the in vitro evaluation of this compound would involve a tiered screening approach.

Table 1: Recommended In Vitro Assays for Initial Characterization

Assay TypeObjectiveRationale for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde
Enzyme Inhibition Assays To identify specific molecular targets.Biphenyl derivatives are known enzyme inhibitors.[1][4] Potential targets could include metabolic enzymes like cytochrome P450s[5] or signaling enzymes relevant to diseases like diabetes (e.g., PTP1B).[4][6]
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) To determine the concentration range at which the compound affects cell survival.Essential for establishing a therapeutic window and identifying potential toxicity. Aldehydes can be reactive and potentially cytotoxic.
Receptor Binding Assays To assess interaction with specific cell surface or nuclear receptors.Biphenyl structures can mimic endogenous ligands.
Antimicrobial Susceptibility Testing To evaluate potential antibacterial or antifungal activity.Some biphenyl compounds have demonstrated antimicrobial efficacy.[1]
Aldehyde Dehydrogenase (ALDH) Activity Assays To investigate the compound's effect on aldehyde metabolism.The aldehyde moiety could be a substrate or inhibitor of ALDH enzymes, which are implicated in various diseases.[7]
Experimental Workflow: A Step-by-Step Protocol for an Enzyme Inhibition Assay

The following protocol provides a generalized workflow for assessing the inhibitory potential of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde against a target enzyme, for example, Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic drugs.[4][6]

Protocol: PTP1B Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound to determine the IC50 value.

    • Reconstitute recombinant human PTP1B enzyme to the manufacturer's recommended concentration.

    • Prepare the substrate solution (e.g., p-nitrophenyl phosphate - pNPP).

    • Prepare the assay buffer (e.g., HEPES buffer containing EDTA and DTT).

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the diluted compound or vehicle control to the respective wells.

    • Add the PTP1B enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: In Vitro Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Compound-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Prep Enzyme_Prep->Incubation Reaction Substrate Addition & Reaction Incubation->Reaction Measurement Absorbance Measurement Reaction->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

The In Vivo Approach: Assessing Systemic Effects and Therapeutic Efficacy

While in vitro studies provide crucial mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies in animal models are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety of a compound.

Designing an In Vivo Study for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Based on promising in vitro data, a well-designed in vivo study can provide evidence of therapeutic potential. For instance, if in vitro results suggest antidiabetic activity through PTP1B inhibition, a relevant animal model would be a diabetic mouse or rat model.[4][6]

Table 2: Key Considerations for In Vivo Study Design

ParameterDescriptionRationale for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde
Animal Model Selection of an appropriate species and disease model.If pursuing antidiabetic activity, a db/db mouse or Zucker diabetic fatty rat model could be used.[6]
Dosing Regimen Determination of the dose, route of administration, and frequency.Initial doses can be estimated from in vitro potency and cytotoxicity data. Oral administration is often preferred for convenience.[1]
Pharmacokinetic (PK) Analysis Measurement of compound concentration in plasma and tissues over time.Crucial for understanding bioavailability, half-life, and exposure at the target site.[1]
Efficacy Endpoints Measurable outcomes that indicate therapeutic effect.For an antidiabetic study, this would include blood glucose levels, insulin sensitivity, and relevant biomarkers.[4][6]
Toxicology and Safety Assessment Monitoring for adverse effects.Includes observation of clinical signs, body weight changes, and post-mortem histopathology of key organs. Biphenyl compounds can have renal and hepatic toxicity.[5]
Experimental Workflow: A Step-by-Step Protocol for an In Vivo Efficacy Study

The following protocol outlines a general workflow for an in vivo efficacy study in a rodent model of type 2 diabetes.

Protocol: In Vivo Antidiabetic Efficacy Study

  • Animal Acclimation and Model Induction:

    • Acclimate the animals (e.g., C57BL/6J mice) to the housing conditions for at least one week.

    • Induce type 2 diabetes, for example, through a high-fat diet followed by a low dose of streptozotocin.

  • Group Assignment and Treatment:

    • Randomly assign diabetic animals to treatment groups (e.g., vehicle control, positive control, and different dose levels of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde).

    • Administer the compound or vehicle daily via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).

  • In-life Monitoring and Measurements:

    • Monitor body weight and food/water intake regularly.

    • Measure fasting blood glucose levels at regular intervals.

    • Perform an oral glucose tolerance test (OGTT) and/or an insulin tolerance test (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

  • Terminal Procedures and Sample Collection:

    • At the end of the study, collect blood samples for analysis of plasma insulin, lipids, and other relevant biomarkers.

    • Euthanize the animals and collect tissues (e.g., liver, pancreas, adipose tissue) for histopathological examination and/or molecular analysis (e.g., gene expression of key metabolic targets).

  • Data Analysis:

    • Statistically analyze the data to compare the effects of the treatment groups with the vehicle control.

Diagram 2: In Vivo Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis Acclimation Animal Acclimation Model_Induction Disease Model Induction Acclimation->Model_Induction Grouping Group Assignment Model_Induction->Grouping Dosing Daily Dosing Grouping->Dosing Monitoring Monitor Vitals & Glucose Dosing->Monitoring Tolerance_Tests OGTT / ITT Monitoring->Tolerance_Tests Sample_Collection Blood & Tissue Collection Tolerance_Tests->Sample_Collection Data_Analysis Statistical Analysis Sample_Collection->Data_Analysis

Caption: A generalized workflow for an in vivo efficacy study.

Bridging the Gap: Integrating In Vitro and In Vivo Data

The true power of a comprehensive investigational plan lies in the integration of in vitro and in vivo data. In vitro results guide the design of in vivo experiments, and in vivo findings can prompt further in vitro studies to refine our understanding of the mechanism of action.

Diagram 3: The Iterative Nature of In Vitro and In Vivo Research

G In_Vitro In Vitro Studies (Mechanism, Potency) In_Vivo In Vivo Studies (Efficacy, Safety, PK) In_Vitro->In_Vivo Hypothesis Generation In_Vivo->In_Vitro Mechanism Refinement Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Selection Lead_Opt->In_Vitro Structure-Activity Relationship

Caption: The synergistic relationship between in vitro and in vivo studies.

For 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde, a strong correlation between in vitro enzyme inhibition (e.g., low IC50 for PTP1B) and in vivo antidiabetic effects (e.g., improved glucose tolerance) would provide compelling evidence for its therapeutic potential. Discrepancies between the two, such as potent in vitro activity but poor in vivo efficacy, could suggest issues with pharmacokinetics, such as poor absorption or rapid metabolism, which would then require further investigation.

Conclusion: A Roadmap for the Scientific Evaluation of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

The scientific journey to characterize a novel compound like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is a meticulous process that relies on the strategic integration of in vitro and in vivo methodologies. By leveraging our understanding of its core chemical motifs, we can design a robust and logical investigational plan. The comparative guide presented here offers a foundational roadmap for researchers, emphasizing the importance of a hypothesis-driven approach, rigorous experimental design, and the iterative nature of drug discovery. The successful navigation of this path will unlock the full therapeutic potential of this and other novel chemical entities.

References

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  • PMC. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
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[1][2]

Executive Summary: The "Aldehyde Liability" in Drug Design

6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (herein referred to as PB-3-CHO ) represents a distinct chemical scaffold often encountered as a metabolic intermediate or a synthetic precursor in the development of biphenyl-based therapeutics (e.g., transthyretin stabilizers, anti-inflammatory agents).[1][2]

While the biphenyl core provides the necessary lipophilicity for membrane permeability, and the propoxy tail adds steric bulk and receptor affinity, the aldehyde moiety (-CHO) at the 3-position acts as a critical "metabolic soft spot."[1][2] Unlike stable carboxylic acid drugs (e.g., Tafamidis ) or ether-linked amines (e.g., Pitolisant ), PB-3-CHO exhibits a pharmacokinetic (PK) profile dominated by rapid first-pass oxidation.[1][2]

This guide objectively compares the PK performance of PB-3-CHO against established structural analogs, highlighting the impact of the aldehyde group on bioavailability, half-life, and metabolic clearance.[1][2]

Physicochemical & ADME Profiling

The pharmacokinetic fate of PB-3-CHO is dictated by its lipophilicity-solubility balance and its reactivity with cytosolic enzymes.[1][2]

Comparative Physicochemical Properties
PropertyPB-3-CHO (Target)Tafamidis (Benchmark)Pitolisant (Benchmark)Implication for PB-3-CHO
Structure Class Biphenyl AldehydeBiphenyl Carboxylic AcidPropoxy-PiperidineHigh metabolic turnover
LogP (Predicted) ~4.2 - 4.54.93.8High membrane permeability; potential for CNS penetration.[1][2]
Aq. Solubility Low (< 10 µM)Low (requires salt form)ModerateDissolution-limited absorption (Class II).[1][2]
Plasma Protein Binding >98%>99%~95%High binding limits free fraction (

).[1][2]
Key Metabolic Enzyme ALDH / AO (Rapid)UGTs (Slow)CYP2D6 (Moderate)Short

for parent; accumulation of acid metabolite.

Note: ALDH = Aldehyde Dehydrogenase; AO = Aldehyde Oxidase; UGT = UDP-glucuronosyltransferase.[1][2]

Detailed Pharmacokinetic Analysis
A. Absorption: Permeability vs. Solubility

PB-3-CHO possesses a high LogP (~4.5), suggesting excellent passive permeability across the intestinal epithelium.[1][2] However, its low aqueous solubility creates a "solubility-limited" absorption window.[1][2] Unlike Pitolisant , which contains a basic nitrogen allowing for salt formation (hydrochloride), PB-3-CHO is a neutral lipophile.[1][2]

  • Outcome: High variability in

    
     dependent on formulation (e.g., lipid-based vehicles are required).[1][2]
    
B. Metabolism: The Dominant Clearance Mechanism

This is the defining feature of the profile.[1][2] While Tafamidis is metabolically stable (excreted largely unchanged or glucuronidated), PB-3-CHO is a substrate for Cytosolic Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) .[1][2]

  • Reaction: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).[1][2]

  • Kinetics: This reaction is typically rapid (

    
     mL/min/kg in rodents), leading to a low oral bioavailability (
    
    
    ) for the parent aldehyde but high exposure to the acid metabolite (6-propoxy[1,1'-biphenyl]-3-carboxylic acid).[1][2]
  • Toxicological Risk: Unlike CYP-mediated metabolism, AO metabolism is species-dependent (high in humans/monkeys, lower in dogs).[1][2] This complicates allometric scaling.[1][2]

C. Distribution

Due to the biphenyl core and propoxy chain, PB-3-CHO exhibits extensive tissue distribution (

1212
Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the aldehyde-based PB-3-CHO and its stable analogs.

MetabolicPathwaycluster_enzymesCytosolic/Microsomal EnzymesPB3CHOPB-3-CHO(Parent Aldehyde)ALDHALDH / AO(Rapid Oxidation)PB3CHO->ALDHPrimary ClearancePB3COOHAcid Metabolite(6-Propoxy-biphenyl-3-COOH)UGTUGT(Slow)PB3COOH->UGTPhase IIConjugateGlucuronideConjugateTafamidisTafamidis(Stable Analog)Tafamidis->UGTDirect Phase II(No Oxidation)ALDH->PB3COOH>90% ConversionUGT->ConjugateExcretion

Figure 1: Comparative metabolic stability. PB-3-CHO undergoes rapid oxidative clearance to its acid form, whereas Tafamidis bypasses Phase I oxidation.[1][2]

Experimental Protocols for Validation

To confirm the PK profile of PB-3-CHO, the following experimental workflows are recommended. These protocols distinguish between CYP-mediated clearance and the specific aldehyde oxidation pathway.[1][2]

Protocol A: Cytosolic vs. Microsomal Stability Assay

Purpose: To differentiate between CYP450 metabolism (microsomes) and AO/ALDH metabolism (cytosol).[1][2]

  • Preparation:

    • Prepare 10 mM stock of PB-3-CHO in DMSO.

    • Thaw pooled human liver microsomes (HLM) and human liver cytosol (HLC).[1][2]

  • Incubation System:

    • Group 1 (CYP): HLM (0.5 mg/mL) + NADPH cofactor.[1][2]

    • Group 2 (AO/ALDH): HLC (1.0 mg/mL) + No cofactor (AO activity) OR + NAD+ (ALDH activity).[1][2]

    • Group 3 (Control): Tafamidis (Negative control) and Phthalazine (Positive control for AO).[1][2]

  • Reaction:

    • Incubate at 37°C. Sampling at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

    • Success Criteria: If

      
       in HLC < 
      
      
      in HLM, clearance is driven by cytosolic enzymes (Aldehyde Oxidase), confirming the "Aldehyde Liability."[1][2]
Protocol B: Thermodynamic Solubility Assay

Purpose: To assess the absorption limit.[1][2]

  • Method: Shake-flask method (24 hours).

  • Media: pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS).

  • Procedure:

    • Add excess solid PB-3-CHO to buffer.[1][2]

    • Shake at 37°C for 24 hours.

    • Filter through 0.45 µm PVDF membrane.[1][2]

    • Analyze filtrate by HPLC-UV against a standard curve.

  • Benchmark: Compare results with Pitolisant (expect >0.1 mg/mL at pH 1.2 due to protonation) vs. PB-3-CHO (expect <0.001 mg/mL across pH range).

Conclusion & Strategic Recommendation

In a drug development context, 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde should be viewed primarily as a pro-drug or a transient intermediate .[1][2]

  • Versus Tafamidis: PB-3-CHO lacks the metabolic stability required for a long-acting oral drug unless the target requires the aldehyde warhead (e.g., covalent binding).[1][2] Tafamidis is superior for chronic indications requiring steady exposure.[1][2]

  • Versus Pitolisant: PB-3-CHO lacks the solubility benefits of the basic amine.[1][2]

Recommendation: If the aldehyde group is not essential for pharmacodynamics (binding), replace it with a bioisostere (e.g., nitrile, oxadiazole) or oxidize it synthetically to the acid to improve developability.[1][2] If the aldehyde is required, consider a prodrug strategy to mask the group from first-pass oxidation.[1][2]

References
  • Obach, R. S. (2004).[1][2] "Aldehyde Oxidase and Its Role as a Drug Metabolizing Enzyme." Drug Metabolism and Disposition. Link

  • Pryde, D. C., et al. (2010).[1][2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Bulman, Z. P., et al. (2012).[1][2] "Tafamidis: A Stabilizer of Transthyretin for the Treatment of Amyloidosis."[1][2] Clinical Pharmacology & Therapeutics. Link[1][2]

  • Ligneau, X., et al. (2007).[1][2] "Pharmacology of Pitolisant, a Potent Histamine H3 Receptor Inverse Agonist."[1][2] British Journal of Pharmacology.[1][2] Link[1][2]

  • PubChem. "Compound Summary: [1,1'-Biphenyl]-4-carboxaldehyde."[1][2] National Library of Medicine.[1][2] Link[1][2]

Safety Operating Guide

Proper Disposal of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection. The procedures outlined below are grounded in established principles of chemical safety and waste management, emphasizing a proactive approach to laboratory safety.

Hazard Assessment and Toxidological Profile

  • Biphenyl Moiety: Biphenyl and its derivatives are a class of compounds with notable environmental and health concerns. Many biphenyls are classified as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and capacity for long-range environmental transport.[1] The U.S. Environmental Protection Agency (EPA) has classified some polychlorinated biphenyls (PCBs), structurally related compounds, as probable human carcinogens.[2] Exposure to biphenyls has been associated with adverse effects on the liver and nervous system.[3]

  • Aldehyde Group: Aromatic aldehydes are known to be respiratory irritants.[4] While generally less toxic than their aliphatic counterparts, they can still pose health risks upon inhalation or skin contact. The aldehyde functional group is also reactive and can undergo oxidation.

  • Propoxy Ether Group: The propoxy group is a relatively stable ether linkage and is not expected to contribute significantly to the compound's immediate reactivity under standard laboratory conditions.

Based on this analysis, 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde should be handled as a potentially hazardous substance with particular attention to its potential as a respiratory irritant and a persistent environmental contaminant.

Table 1: Inferred Hazard Profile of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Hazard ClassificationInferred Risk
Acute Toxicity (Oral) Potentially harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.
Carcinogenicity Suspected carcinogen based on the biphenyl structure.
Environmental Hazards Potentially a persistent organic pollutant (POP).

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount when handling this compound. The following PPE and spill management procedures are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves are recommended. Ensure to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep the absorbent material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Protocol

The recommended disposal procedure for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde involves a two-stage process: in-lab chemical deactivation of the aldehyde group followed by disposal of the resulting biphenyl derivative as hazardous waste . This approach mitigates the reactivity of the aldehyde while ensuring the persistent biphenyl component is managed in an environmentally sound manner.

In-Lab Deactivation of the Aldehyde Group (Oxidation)

Oxidation of the aldehyde to a less reactive carboxylic acid is a prudent first step.[4][5] Potassium permanganate is an effective oxidizing agent for this purpose.

Materials:

  • Waste 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 6 N

  • Sodium bisulfite (NaHSO₃)

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • pH paper

Procedure:

  • Dilution: In a fume hood, dilute the waste 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde with water to a concentration of approximately 5%.

  • Acidification: Slowly add 6 N sulfuric acid to the diluted waste solution with stirring until the pH is between 2 and 3.

  • Oxidation: While stirring, slowly add a 5% solution of potassium permanganate. A color change from purple to brown indicates the reaction is proceeding. Continue adding the permanganate solution until the purple color persists for at least 15 minutes, indicating an excess of the oxidizing agent.

  • Neutralization of Excess Permanganate: Slowly add solid sodium bisulfite to the solution until the purple color disappears and any brown manganese dioxide precipitate dissolves.

  • Final pH Adjustment: Check the pH of the solution and neutralize it to a pH between 6 and 8 by adding a suitable base (e.g., sodium hydroxide solution).

Collection and Disposal of Treated Waste

The treated solution, now containing the less reactive 6-propoxy-[1,1'-biphenyl]-3-carboxylic acid, must still be disposed of as hazardous waste due to the persistent nature of the biphenyl structure.

Procedure:

  • Container Selection: Use a designated, properly labeled, and leak-proof hazardous waste container. The container material should be compatible with the aqueous waste stream (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name of the contents: "Treated 6-Propoxy-[1,1'-biphenyl]-3-carboxylic acid solution"

    • The approximate concentration of the biphenyl derivative.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., environmental hazard).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This waste will likely be incinerated at high temperatures in a specialized facility to ensure complete destruction of the biphenyl rings.[6]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is not listed, it would likely be classified based on its characteristics (e.g., toxicity). Some biphenyl derivatives are assigned specific "U" codes.[7] It is the responsibility of the waste generator to properly characterize their waste. Consult with your institution's EHS department for specific guidance on waste codes and disposal requirements.

Workflow Diagrams

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Waste Management and Disposal Start Waste 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde Dilute Dilute with Water Start->Dilute Acidify Acidify with H₂SO₄ Dilute->Acidify Oxidize Oxidize with KMnO₄ Acidify->Oxidize Neutralize_KMnO4 Neutralize excess KMnO₄ with NaHSO₃ Oxidize->Neutralize_KMnO4 Neutralize_pH Adjust pH to 6-8 Neutralize_KMnO4->Neutralize_pH Treated_Waste Treated Waste Solution Neutralize_pH->Treated_Waste Collect Collect in Labeled Container Treated_Waste->Collect Transfer Store Store in Satellite Accumulation Area Collect->Store Pickup Arrange for EHS Pickup Store->Pickup Final_Disposal High-Temperature Incineration Pickup->Final_Disposal

Figure 1: Step-by-step workflow for the disposal of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde.

References

  • Analysis of Biphenyl and Bis(2-ethylhexyl) phthalate releases and exposure in diverse water bodies in Canada - Canada.ca. (n.d.). Retrieved February 14, 2026, from [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved February 14, 2026, from [Link]

  • Biphenyl (1,1-biphenyl) - DCCEEW. (2022, June 30). Retrieved February 14, 2026, from [Link]

  • Polychlorinated biphenyl - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste | Washington State Department of Ecology. (2024, May 2). Retrieved February 14, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). University of Alberta. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved February 14, 2026, from [Link]

  • PCB Cleanup and Disposal - O6 Environmental. (n.d.). Retrieved February 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved February 14, 2026, from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. (2025, May 30). Retrieved February 14, 2026, from [Link]

  • Natural Resources Wales / Disposing of polychlorinated biphenyls (PCBs). (2024, June 5). Retrieved February 14, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved February 14, 2026, from [Link]

  • Waste Code - RCRAInfo - EPA. (n.d.). Retrieved February 14, 2026, from [Link]

  • Polychlorinated Biphenyls (PCBs) | US EPA. (2026, January 6). Retrieved February 14, 2026, from [Link]

  • Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations - Regulations.gov. (n.d.). Retrieved February 14, 2026, from [Link]

  • Policy and Guidance for Polychlorinated Biphenyls | US EPA. (2025, September 10). Retrieved February 14, 2026, from [Link]

  • Classifying Green List waste under the 'Waste Shipments Regulation' (Regulation No 1013/2006) - impel.eu. (n.d.). Retrieved February 14, 2026, from [Link]

  • Basel Convention Waste Identification Tool - BRS MEAs. (n.d.). Retrieved February 14, 2026, from [Link]

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A Researcher's Guide to the Safe Handling of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As scientific endeavors venture into novel chemical spaces, the synthesis and application of new molecules like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde require a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By grounding our protocols in established principles of chemical safety and drawing upon data from structurally similar compounds, we can build a framework of best practices that ensures both scientific integrity and personal well-being.

Hazard Assessment: An Informed Perspective

Biphenyl compounds can cause skin and eye irritation[1][2]. They are also noted for their potential toxicity to aquatic life with long-lasting effects[2][3]. Aromatic aldehydes, such as benzaldehyde, can be harmful if swallowed or inhaled, and are known to cause serious eye irritation and skin irritation[4]. Some aldehydes may also cause allergic skin reactions and respiratory irritation[3][5][6]. Given these precedents, it is prudent to handle 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde as a substance that is potentially irritating to the skin, eyes, and respiratory tract, may cause skin sensitization, and is harmful to aquatic life[1][2][3][4][5].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[7][8].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, or eye contact. The following recommendations are based on a comprehensive risk assessment for handling chemical compounds with the aforementioned hazards.

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[9] For operations with a higher risk of splashing, such as when transferring larger quantities, a full-face shield worn over safety glasses is required.[7][10] Standard safety glasses do not provide adequate protection against chemical splashes.

Skin Protection:

  • Gloves: Disposable nitrile gloves are a suitable choice for incidental contact, offering protection against a broad range of chemicals.[10] It is essential to consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[10] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.[7] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[7]

  • Lab Coat: A flame-resistant lab coat or a standard lab coat made of cotton should be worn and fully buttoned to protect the skin and personal clothing.[10] Ensure the sleeves are of an appropriate length to cover the arms.

  • Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory at all times.[10]

Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, respiratory protection is generally not required. However, if there is a potential for generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][10] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

Table 1: Summary of Personal Protective Equipment for Handling 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Protection Type Equipment Standard Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes to the eyes.[7]
Face Shield (in addition to goggles)ANSI Z87.1 / EN 166Recommended for tasks with a high splash potential.[7][10]
Skin Nitrile GlovesASTM F739 or EN 374Provides chemical resistance for incidental contact.[10]
Laboratory CoatProtects skin and clothing from contamination.[10]
Closed-toe ShoesPrevents exposure to spills on the feet.[10]
Respiratory NIOSH-approved RespiratorRequired if aerosols or dusts are generated outside a fume hood or in case of a spill.[3][10]
Operational Protocol: A Step-by-Step Guide to Safe Handling
  • Preparation:

    • Before handling, ensure you have read and understood the potential hazards of the compound and this safety guide.

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the previous section.

  • Handling:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.[5][7]

    • Use a spatula or other appropriate tools for transferring solids to avoid creating dust.

    • If the compound is a liquid, use a pipette or syringe for transfers.

    • Keep containers tightly closed when not in use.[3][5]

  • Minor Spills:

    • In case of a small spill within the fume hood, absorb the material with a non-combustible absorbent material like sand or vermiculite.[11]

    • Place the absorbent material in a sealed, labeled container for proper disposal.[7]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood splash_risk High Splash Risk? fume_hood->splash_risk Yes aerosol_risk Aerosol/Dust Risk? fume_hood->aerosol_risk No goggles Wear Chemical Splash Goggles splash_risk->goggles No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk->splash_risk No respirator Use NIOSH-approved Respirator aerosol_risk->respirator Yes gloves_coat Wear Nitrile Gloves & Lab Coat goggles->gloves_coat face_shield->goggles proceed Proceed with Task gloves_coat->proceed respirator->splash_risk

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde and its contaminated waste is critical to protect the environment. As a biphenyl derivative, it should be treated with caution, drawing parallels to regulations for similar persistent organic pollutants where applicable[12][13].

  • Waste Collection: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: The primary method for the disposal of this type of organic waste is through a licensed hazardous waste disposal contractor, typically via incineration at a permitted facility.[14] Land burial is not a recommended practice for persistent organic compounds.[12]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national regulations.[3][15] Consult with your institution's EHS department for specific guidance and procedures.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. The principles of proactive hazard assessment, diligent use of personal protective equipment, and responsible waste management are the cornerstones of safe and successful scientific research.

References

  • Tennants Distribution. (2023, October 11). SAFETY DATA SHEET.
  • Angene Chemical. (2024, September 19). Safety Data Sheet.
  • Erickson, M. D. (n.d.). Waste disposal technologies for polychlorinated biphenyls. PMC - NIH.
  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • CDC. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • US EPA. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • PPG. (2025, February 13). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Uniprox. (2021, October 15). Safety data sheet.
  • GOV.UK. (n.d.). Polychlorinated biphenyls (PCBs): registration, disposal, labelling.
  • Thermo Fisher Scientific. (2010, September 27). SAFETY DATA SHEET - Benzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Biphenyl.
  • Unspecified Source. (2012, November 27). SAFETY DATA SHEET.
  • OECD SIDS. (2003, November 14). INITIAL ASSESSMENT PROFILE - 3-(Methylthio) propionaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.